Product packaging for AQ4(Cat. No.:CAS No. 70476-63-0)

AQ4

Cat. No.: B1667584
CAS No.: 70476-63-0
M. Wt: 412.5 g/mol
InChI Key: DBAMBJQJKDHEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AQ4 is a topoisomerase II inhibitor and DNA intercalator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N4O4 B1667584 AQ4 CAS No. 70476-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAMBJQJKDHEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220741
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70476-63-0
Record name AQ4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AQ4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AQ4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXB9LEJ2B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to the compound 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a significant molecule in oncological research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a derivative of anthraquinone.[1] Its chemical structure is characterized by a planar tricyclic aromatic core with substituted amino and hydroxyl groups.

Chemical Structure:

  • IUPAC Name: 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione[2]

  • Molecular Formula: C₂₂H₂₈N₄O₄[2]

  • Molecular Weight: 412.5 g/mol [2][3]

  • CAS Number: 70476-63-0[2]

  • Synonyms: AQ4, 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione[2][3]

Physicochemical Properties:

PropertyValueReference
XLogP33.3[3]
Hydrogen Bond Donor Count4[3]
Hydrogen Bond Acceptor Count8[3]
Rotatable Bond Count8[3]
Topological Polar Surface Area105 Ų[3]

Synthesis

Biological Activity and Mechanism of Action

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known as this compound, is the active metabolite of the hypoxia-activated prodrug Banoxantrone (AQ4N).

Mechanism of Action:

AQ4N is designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. The prodrug itself has low toxicity. In hypoxic conditions, intracellular reductase enzymes, particularly cytochrome P450, reduce the N-oxide groups of AQ4N to produce the active cytotoxic agent, this compound.[3][4]

This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By intercalating into DNA and inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathways:

The cytotoxic effects of this compound are associated with the modulation of key signaling pathways involved in cell survival and apoptosis. Studies have shown that this compound can suppress the hypoxia-induced activation of the HIF-1α pathway and modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.

Below is a diagram illustrating the activation of the prodrug AQ4N to the active drug this compound in a hypoxic environment.

G cluster_0 Normoxic Environment cluster_1 Hypoxic Tumor Microenvironment cluster_2 Downstream Effects AQ4N_normoxic AQ4N (Prodrug) (Low Toxicity) AQ4N_hypoxic AQ4N (Prodrug) Enzymes Cytochrome P450 Reductases AQ4N_hypoxic->Enzymes Reduction This compound This compound (Active Drug) (Cytotoxic) TopoII Topoisomerase II Inhibition This compound->TopoII Enzymes->this compound DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Activation of the hypoxia-activated prodrug AQ4N to the cytotoxic this compound.

Quantitative Data

The following table summarizes the in vitro anti-tumor activity of this compound in combination with the mTOR inhibitor Temsirolimus in colorectal cancer cell lines.

Cell LineTreatmentInhibition of Proliferation (%)Apoptosis Induction (Fold Change)Reference
HT-29This compoundData not specifiedData not specified
HT-29TemsirolimusData not specifiedData not specified
HT-29This compound + TemsirolimusSignificant increase vs single agentsEnhanced apoptosis
CaR-1This compoundData not specifiedData not specified
CaR-1TemsirolimusData not specifiedData not specified
CaR-1This compound + TemsirolimusSignificant increase vs single agentsEnhanced apoptosis

Note: Specific quantitative values for proliferation inhibition and apoptosis induction were not provided in the readily available literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of compounds like this compound. Specific parameters such as cell types, drug concentrations, and incubation times should be optimized for each experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Proteins (e.g., HIF-1α, Bax, Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins.

Methodology:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HIF-1α, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Below is a workflow diagram for a typical Western Blotting experiment.

G A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

Caption: General experimental workflow for Western Blotting.

References

An In-depth Technical Guide to 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to the anthracenedione derivative, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Identity and Properties

The compound, with the systematic IUPAC name 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione , is a synthetic derivative of anthraquinone.[1] It is also commonly known by other names such as 1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione and AQ4.[1]

Table 1: Physicochemical Properties of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione [1]

PropertyValue
Molecular FormulaC₂₂H₂₈N₄O₄
Molecular Weight412.5 g/mol
Exact Mass412.21105539 Da
XLogP33.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count8
Rotatable Bond Count9
Tautomer Count25
Topological Polar Surface Area105 Ų
Heavy Atom Count30
Formal Charge0
Complexity562

Biological Activity and Mechanism of Action

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is recognized for its potent anti-tumor activities. Its mechanism of action is primarily attributed to its function as a topoisomerase II inhibitor .[2] Topoisomerase II is a crucial enzyme in DNA replication and transcription; its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis or necrosis in cancer cells.[2]

The planar anthraquinone core of the molecule facilitates its intercalation into DNA , a process that disrupts the normal helical structure of DNA and interferes with DNA replication and transcription.[3] This interaction is a common feature among many anthraquinone derivatives with anticancer properties.[4]

Studies on related anthracenedione derivatives suggest that the induction of apoptosis by these compounds can occur through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] The apoptotic cascade initiated by these compounds often involves the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of a series of caspases.[5][6][7]

apoptosis_pathway Proposed Apoptotic Pathway of Anthracenedione Derivatives Anthracenedione 1,4-bis[2-(dimethylamino)ethylamino)- 5,8-dihydroxyanthracene-9,10-dione TopoisomeraseII Topoisomerase II Inhibition Anthracenedione->TopoisomeraseII DNA_Damage DNA Strand Breaks TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Apoptosis->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway Apoptosis->Death_Receptor_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, characterization, and biological evaluation of anthracenedione derivatives. These protocols are based on methodologies reported for similar compounds and may require optimization for 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione.

Synthesis

A common synthetic route for 1,4-bis(substituted-amino)-5,8-dihydroxyanthracene-9,10-diones involves the nucleophilic substitution of a halogenated or fluorinated anthraquinone precursor.[8]

General Procedure:

  • A dihalo- or difluoro-dihydroxyanthracenedione precursor is dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF).

  • An excess of the desired amine, in this case, N,N-dimethylethylenediamine, is added to the reaction mixture.

  • The reaction is heated to a temperature typically ranging from 100 to 150 °C and stirred for several hours to days, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

  • The crude product is collected by filtration, washed, and purified using techniques such as column chromatography or recrystallization.

synthesis_workflow General Synthesis Workflow Start Start Dissolve Dissolve Precursor in DMF Start->Dissolve Add_Amine Add Excess Amine Dissolve->Add_Amine Heat Heat and Stir Add_Amine->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool Reaction Monitor->Cool Complete Precipitate Precipitate Product Cool->Precipitate Filter Filter and Wash Precipitate->Filter Purify Purify Product Filter->Purify End End Purify->End

Caption: Generalized workflow for synthesis.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.[7]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the anthracenedione compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This assay determines the ability of the compound to inhibit the catalytic activity of topoisomerase II.[9][10]

  • Prepare a reaction mixture containing purified human topoisomerase II, its DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP in a suitable reaction buffer.

  • Add the anthracenedione compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II will result in a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This method assesses the binding of the compound to DNA.[11]

  • Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) and the anthracenedione compound in a suitable buffer.

  • Titrate the DNA solution with increasing concentrations of the compound.

  • After each addition, record the fluorescence emission spectrum of the compound upon excitation at an appropriate wavelength.

  • Analyze the changes in fluorescence intensity and wavelength maxima to determine the binding affinity and mode of interaction. DNA intercalation often leads to a quenching of the compound's fluorescence and a shift in its emission spectrum.

Cellular Uptake and Localization

This protocol investigates the accumulation and subcellular distribution of the compound.

  • Culture cells on glass coverslips or in imaging-compatible dishes.

  • Treat the cells with the anthracenedione compound for various time points.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • If desired, counterstain the nuclei with a fluorescent dye like DAPI.

  • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The intrinsic fluorescence of the anthracenedione can be used for detection, or a fluorescently labeled analog can be synthesized.

Conclusion

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is a promising anti-tumor agent with a well-defined mechanism of action centered on topoisomerase II inhibition and DNA intercalation. The experimental protocols outlined in this guide provide a foundation for further investigation into its synthesis, biological activity, and therapeutic potential. Further research is warranted to fully elucidate its signaling pathways and to optimize its efficacy and safety profile for clinical applications. is warranted to fully elucidate its signaling pathways and to optimize its efficacy and safety profile for clinical applications.

References

In-Depth Technical Guide: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (AQ4)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 70476-63-0

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as AQ4, is a potent antineoplastic agent and the active metabolite of the prodrug Banoxantrone (AQ4N). As a member of the anthracycline family of compounds, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. A distinguishing feature of its therapeutic strategy lies in the hypoxia-selective activation of its parent prodrug, Banoxantrone, making it a targeted agent for the often treatment-resistant hypoxic regions of solid tumors. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This information is critical for its handling, formulation, and interpretation of experimental results.

PropertyValueReference
CAS Number 70476-63-0[1]
Molecular Formula C22H28N4O4[1]
Molecular Weight 412.5 g/mol [1]
IUPAC Name 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione[1]
Mechanism of Action Topoisomerase II inhibitor, DNA intercalator[2][3]
Prodrug Banoxantrone (AQ4N)[2]
Activation Bioreduction in hypoxic conditions by cytochrome P450 enzymes[2]

Synthesis

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- can be achieved through the reaction of 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with N,N-dimethylethylenediamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione

  • N,N-dimethylethylenediamine

  • Pyridine

  • Brine solution

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

Procedure:

  • A mixture of crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione and an excess of N,N-dimethylethylenediamine is stirred in pyridine at room temperature under a nitrogen atmosphere for approximately 45-48 hours.

  • The reaction mixture is then poured into a brine solution and stirred at room temperature for 30 minutes.

  • The resulting precipitate is collected by filtration.

  • Purification of the crude product is performed by column chromatography. The blue band corresponding to the desired product is excised from the column.

  • The product is extracted from the column material using a mixture of dichloromethane and methanol (e.g., 10:1), followed by a mixture of dichloromethane, methanol, and triethylamine (e.g., 90:10:1).

  • The combined extracts are filtered and evaporated to yield 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxy-anthracene-9,10-dione (this compound).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes:

  • DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases.[2]

  • Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands following the enzyme-mediated double-strand breaks that are necessary to resolve DNA tangles during replication, leading to the accumulation of DNA damage and the induction of apoptosis.[2][3]

A key aspect of the therapeutic potential of this compound lies in its generation from the prodrug Banoxantrone (AQ4N) under hypoxic conditions, which are characteristic of solid tumors. This targeted activation minimizes systemic toxicity.

Signaling Pathway: Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

This compound has been shown to down-regulate the HIF-1α signaling pathway. HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia, promoting angiogenesis, metabolic adaptation, and cell survival. By inhibiting this pathway, this compound can counteract the pro-survival mechanisms that are active in the hypoxic tumor microenvironment.

HIF1a_Pathway Hypoxia Hypoxia CYP450 Cytochrome P450 Reductases Hypoxia->CYP450 Induces HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Leads to AQ4N Banoxantrone (AQ4N) (Prodrug) CYP450->AQ4N Reduces This compound This compound (Active Drug) AQ4N->this compound HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) This compound->HIF1_complex Inhibits Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits DNA DNA This compound->DNA Intercalates HIF1a_stabilization->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) in DNA HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Tumor_Survival Tumor Survival & Angiogenesis Target_Genes->Tumor_Survival Topoisomerase_II->DNA Acts on DNA_damage DNA Damage Topoisomerase_II->DNA_damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: HIF-1α signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cytotoxicity Assessment: Clonogenic Assay

The clonogenic assay is a gold-standard in vitro method to determine the cytotoxic effects of a compound by assessing the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest (e.g., HT1080 human fibrosarcoma)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Banoxantrone (AQ4N) stock solution

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.

    • Allow cells to attach for at least 4 hours in the incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Banoxantrone (AQ4N) in complete medium from a stock solution.

    • Remove the medium from the wells and add the medium containing the different concentrations of AQ4N. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O2 or anoxia) for the duration of the drug exposure. For normoxic controls, keep the plates in a standard incubator.

  • Incubation and Colony Formation:

    • After the desired exposure time (e.g., 24 hours), remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • After the incubation period, remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding methanol for 10-15 minutes.

    • Remove the methanol and stain the colonies with crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

    • Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

    • Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).

Workflow Diagram: Clonogenic Assay

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Cell_Attachment Allow Cell Attachment (≥ 4 hours) Seed_Cells->Cell_Attachment Drug_Treatment Treat with Banoxantrone (AQ4N) (Normoxia/Hypoxia) Cell_Attachment->Drug_Treatment Incubation Incubate for Colony Formation (7-14 days) Drug_Treatment->Incubation Stain_Colonies Fix and Stain Colonies (Crystal Violet) Incubation->Stain_Colonies Count_Colonies Count Colonies Stain_Colonies->Count_Colonies Data_Analysis Calculate Surviving Fraction and IC50 Count_Colonies->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical clonogenic assay.

Quantitative Data

The cytotoxic activity of Banoxantrone (AQ4N) is significantly enhanced under hypoxic conditions. The following table summarizes representative data on its activity in the HT1080 human fibrosarcoma cell line.

Cell LineConditionIC10 (µM)Fold-increase in Cytotoxicity (vs. Normoxia)Reference
HT1080Normoxia-1.0[4]
HT10801% O2-1.3[4]
HT10800.1% O2-1.9[4]
HT1080Anoxia0.752.0[4]
HT1080 (iNOS expressing)Anoxia-10.9[4]

Note: Specific IC10 values were not provided for all conditions in the source material, but the fold-increase in cytotoxicity illustrates the hypoxia-dependent effect.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound) is a promising antineoplastic agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. Its generation from the prodrug Banoxantrone (AQ4N) in the hypoxic microenvironment of tumors offers a targeted therapeutic approach. Further research into its effects on various signaling pathways and its efficacy in combination with other cancer therapies is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.

References

physical and chemical properties of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known by its synonym NSC 279836 and commonly referred to in literature as AQ4. This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action as a topoisomerase II inhibitor with anti-tumor activity. Experimental protocols for its synthesis and relevant biological assays are provided, along with a summary of its effects on the cell cycle. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Chemical and Physical Properties

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a symmetrically substituted aminoanthraquinone. Its core structure is based on the 9,10-anthracenedione scaffold, which is characteristic of a number of chemotherapeutic agents. The presence of dihydroxy and bis(aminoalkyl)amino functional groups plays a crucial role in its biological activity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. While some experimental data is available, many properties are derived from computational models.

PropertyValueSource
IUPAC Name 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dionePubChem[1]
Synonyms NSC 279836, this compoundPubChem[1]
CAS Number 70476-63-0PubChem[1]
Molecular Formula C₂₂H₂₈N₄O₄PubChem[1]
Molecular Weight 412.5 g/mol PubChem[1]
Melting Point 240-242 °C (without recrystallization)Google Patents[2]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 8PubChem[1]
Topological Polar Surface Area 105 ŲPubChem[1]
GHS Hazard Statements H302 (Harmful if swallowed), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)Echemi[3]

Synthesis and Experimental Protocols

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (designated as 3 or this compound in the literature) is typically achieved through the displacement of fluoride atoms from a difluoroanthracenedione precursor.

Synthesis of 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione (this compound)

This protocol is adapted from a method described in the Journal of Medicinal Chemistry, 1991, 34, 2373-80 and a related patent.[2][]

Starting Material: 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione.

Reagents:

  • N,N-dimethylethylenediamine

  • Pyridine

  • Brine solution

Procedure:

  • A mixture of crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione (107 mmol) and N,N-dimethylethylenediamine (908 mmol) in pyridine (400 mL) is stirred at room temperature under a nitrogen atmosphere for 45 hours.[2]

  • The reaction mixture is then poured into brine (1600 mL) and stirred at room temperature for 30 minutes.[2]

  • The resulting blue precipitate is collected by filtration, washed with cold water, and dried.[2]

  • Further purification can be achieved by column chromatography followed by recrystallization.[2]

Synthesis Workflow

G start 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione reaction Stir at RT, N2 atmosphere, 45h start->reaction reagent N,N-dimethylethylenediamine in Pyridine reagent->reaction workup Pour into Brine, stir 30 min reaction->workup filtration Collect precipitate by filtration workup->filtration purification Column Chromatography & Recrystallization filtration->purification product 1,4-bis[[2-(dimethylamino)ethyl]amino]- 5,8-dihydroxyanthracene-9,10-dione (this compound) purification->product

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor activity, which is primarily attributed to its function as a topoisomerase II inhibitor.[3][5] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Inhibition of Topoisomerase II

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage.

Cell Cycle Arrest

Studies have shown that this compound induces cell cycle arrest at the G2/M phase in colorectal cancer cell lines (HT-29 and CaR-1).[5] This arrest is a direct consequence of the DNA damage caused by topoisomerase II inhibition, as the cell's checkpoints prevent progression into mitosis with damaged DNA.

Induction of Apoptosis

The sustained DNA damage and cell cycle arrest ultimately lead to the induction of apoptosis (programmed cell death). This is a key mechanism through which many cytotoxic cancer drugs eliminate tumor cells.

Signaling Pathway

G This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits CleavageComplex Stabilized Topo II-DNA Cleavage Complex TopoII->CleavageComplex Stabilizes DNA DNA DNA->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Leads to G2M G2/M Phase Arrest DSB->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Proposed mechanism of action for this compound.

Biological Assays

The anti-tumor effects of this compound can be evaluated using a variety of in vitro assays.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the growth of cancer cells.

Methodology:

  • Cancer cell lines (e.g., HT-29, CaR-1) are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with various concentrations of this compound.

  • Cell proliferation is assessed at different time points (e.g., 24, 48, 72 hours) using a suitable method, such as the WST-8 assay or a real-time cell monitoring system.[5]

  • The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cells are treated with this compound for a specified period.

  • Both adherent and floating cells are collected, washed, and fixed in ethanol.

  • The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3][5]

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cells are treated with this compound.

  • Apoptosis can be detected by flow cytometry using an Annexin V-FITC/Propidium Iodide staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.

  • Alternatively, apoptosis can be assessed by measuring the expression of apoptosis-related proteins, such as Bax and Bcl-2, by Western blotting.[5]

Experimental Workflow for Biological Evaluation

G start Cancer Cell Lines treatment Treat with this compound (various concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., WST-8) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry or Western Blot) treatment->apoptosis ic50 Determine IC50 proliferation->ic50 g2m_arrest Observe G2/M Arrest cell_cycle->g2m_arrest apoptosis_induction Confirm Apoptosis Induction apoptosis->apoptosis_induction

Workflow for in vitro biological assays.

Quantitative Biological Data

The following table summarizes the effect of this compound on the cell cycle distribution in HT-29 and CaR-1 colorectal cancer cells under normoxic conditions, as reported in the literature.[5]

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HT-29 Control45.838.615.6
This compound (2 µM)--52.2 (increase)
CaR-1 Control58.929.511.6
This compound (2 µM)--2.6 (increase)

Note: The original data was presented as a percentage increase in the G2/M fraction.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound) is a promising anti-tumor agent with a well-defined mechanism of action as a topoisomerase II inhibitor. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells makes it a compound of significant interest for further investigation and development in oncology. This technical guide provides a foundational resource for researchers to understand its properties and to design further studies to explore its therapeutic potential.

References

synthesis of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Mitoxantrone

Introduction

Mitoxantrone, chemically known as 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, is a synthetic antineoplastic agent belonging to the anthracenedione class of drugs.[1] It was developed as an analog of the anthracycline antibiotics, such as doxorubicin, with the aim of reducing the cardiotoxicity associated with that class of chemotherapeutics.[1][2] Mitoxantrone is utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[2][3] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This guide provides a detailed overview of the synthesis of Mitoxantrone, its mechanism of action, and relevant experimental data for researchers and professionals in drug development.

Synthetic Pathway

The synthesis of Mitoxantrone is a multi-step process that typically begins with a simpler anthraquinone derivative, such as 1,4-dihydroxyanthraquinone (quinizarin). A common synthetic route involves the formation of a key intermediate, leuco-1,4,5,8-tetrahydroxyanthraquinone, followed by the introduction of the amino side chains.

One of the initial steps often involves the synthesis of 1,4-dihydroxyanthraquinone itself. This can be achieved through methods like the reaction of phthalic anhydride with p-chlorophenol in the presence of oleum and a boron catalyst.[5] Another approach is the condensation of phthalic anhydride and hydroquinone in sulfuric acid with a boric acid catalyst.[6]

The core of the Mitoxantrone synthesis then proceeds through the formation of the leuco-tetrahydroxyanthraquinone intermediate.[2] This intermediate is then reacted with N,N-dimethylethylenediamine to introduce the characteristic side chains of the Mitoxantrone molecule.

Experimental Protocols

Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)

A representative synthesis of 1,4-dihydroxyanthraquinone involves the following steps:

  • In a suitable reaction vessel, 98% sulfuric acid is charged, followed by the addition of boric anhydride with stirring until fully dissolved.[6]

  • Phthalic anhydride and hydroquinone are then added to the mixture and stirred to dissolve.[6]

  • The reaction mixture is heated to 125-130°C and maintained at this temperature for approximately 8 hours.[6]

  • The temperature is then raised to 155-160°C and held for another 8 hours.[6]

  • After cooling, the reaction mixture is transferred to water, and the temperature is controlled at 100-110°C for about 2 hours.[6]

  • The mixture is then cooled, and the product is isolated by filtration, washed with water, and dried.[6]

Synthesis of Mitoxantrone from Leuco-1,4,5,8-tetrahydroxyanthraquinone

The final steps in the synthesis of Mitoxantrone are outlined below:

  • Leuco-1,4,5,8-tetrahydroxyanthraquinone is dissolved in a suitable solvent.

  • An excess of N,N-dimethylethylenediamine is added to the solution.

  • The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the crude Mitoxantrone.

  • Purification of the final product is often achieved through recrystallization or column chromatography to yield high-purity Mitoxantrone.

Quantitative Data

Reaction StepProductYield (%)Melting Point (°C)Analytical Data
Phthalic anhydride + Hydroquinone1,4-Dihydroxyanthraquinone96.0-Chromatographic content: 98.25%[6]
1,4-Ditosylanthraquinone + n-Butylamine1,4-bis-(n-butylamino)-anthraquinone68120-121Mass spectrum m/e 350 (M+)[7]
4,5-diaminochrysazin + Cyclopentylamine1,4-bis(cyclopentylamino)-5,8-dihydroxyanthraquinone-9,10-dione20240 (decomposition)TOF-MS (m/z): Calcd for C24H26N2O4 (M+)=406.1893, found=406.2104[8]
4,5-diaminochrysazin + Cyclohexylamine1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone-9,10-dione63220 (decomposition)TOF-MS (m/z): Calcd for C26H30N2O4 (M+)=434.2206, found=434.1571[8]

Mechanism of Action

Mitoxantrone exerts its cytotoxic effects through a dual mechanism of action. Firstly, the planar aromatic ring system of the molecule intercalates between the base pairs of DNA, leading to a distortion of the helical structure.[3][4] This physical insertion into the DNA interferes with essential cellular processes such as DNA replication and transcription.[3]

Secondly, and crucially for its anticancer activity, Mitoxantrone is a potent inhibitor of topoisomerase II.[3][4] This enzyme is responsible for managing the topological state of DNA by creating and resealing transient double-strand breaks, which is necessary for DNA replication and segregation. By stabilizing the complex between topoisomerase II and DNA, Mitoxantrone prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

Visualizations

Synthesis_of_Mitoxantrone cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediate cluster_final Final Product Phthalic_Anhydride Phthalic Anhydride Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Phthalic_Anhydride->Quinizarin H2SO4, Boric Acid Hydroquinone Hydroquinone Hydroquinone->Quinizarin Leuco Leuco-1,4,5,8-tetrahydroxyanthraquinone Quinizarin->Leuco Reduction Mitoxantrone Mitoxantrone Leuco->Mitoxantrone + N,N-dimethylethylenediamine

Caption: Synthetic pathway of Mitoxantrone.

Mechanism_of_Action Mitoxantrone Mitoxantrone DNA_Intercalation DNA Intercalation Mitoxantrone->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Mitoxantrone->Topoisomerase_II_Inhibition DNA DNA Replication_Transcription_Block Blockage of Replication and Transcription DNA->Replication_Transcription_Block Topoisomerase_II Topoisomerase_II DNA_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Strand_Breaks DNA_Intercalation->DNA Topoisomerase_II_Inhibition->Topoisomerase_II Apoptosis Apoptosis (Cell Death) Replication_Transcription_Block->Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of action of Mitoxantrone.

References

An In-depth Technical Guide to the DNA Intercalation of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA intercalation by the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone. This document details the core mechanism of action, presents quantitative data from various biophysical and spectroscopic studies, outlines detailed experimental protocols for key analytical techniques, and visualizes the downstream signaling pathways leading to apoptosis. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Mitoxantrone is a potent antineoplastic agent utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. Its primary mechanism of action involves the disruption of DNA synthesis and function through intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This guide delves into the specifics of its interaction with DNA, the resulting cellular consequences, and the methodologies used to study these phenomena.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Mitoxantrone's planar anthraquinone ring structure allows it to insert itself between the base pairs of the DNA helix, a process known as intercalation. This binding is further stabilized by electrostatic interactions between the positively charged side chains of the molecule and the negatively charged phosphate backbone of DNA. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

Furthermore, Mitoxantrone is a topoisomerase II poison. It stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks. These DNA lesions trigger a cascade of cellular responses, ultimately culminating in programmed cell death, or apoptosis.

Quantitative Analysis of Mitoxantrone-DNA Interaction

The binding of Mitoxantrone to DNA has been extensively studied using a variety of biophysical and spectroscopic techniques. The following tables summarize the key quantitative parameters obtained from these studies.

Table 1: Binding Affinity and Stoichiometry of Mitoxantrone-DNA Interaction

ParameterValueMethodReference
Binding Constant (Ka) ≈ 1 x 105 M-1Magnetic Tweezers[1]
1.8 x 105 M-1 (low D/N ratio)Spectroscopy[2]
1.38 x 106 M-1 (high D/N ratio)Spectroscopy[2]
3.88 x 105 M-1Spectroscopy[2]
Binding Site Size (n) ≈ 2.5 base pairsMagnetic Tweezers[1]
Unwinding Angle (ϑ) ≈ 16°Magnetic Tweezers[1]

D/N ratio refers to the drug-to-nucleic acid ratio.

Table 2: Spectroscopic Changes upon Mitoxantrone-DNA Binding

Spectroscopic TechniqueObservationWavelength (nm)Reference
UV-Visible Spectroscopy Bathochromic (red) shift15-20[2]
Hypochromism-[2]
Fluorescence Spectroscopy Quenching of fluorescenceEmission max: ~685[3]
Red shift in emission11[2]
Circular Dichroism Induced CD signals325, 650-700[2]
Perturbation of B-DNA conformation-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Mitoxantrone with DNA.

UV-Visible Absorption Titration

This technique is used to determine the binding constant of Mitoxantrone to DNA by monitoring changes in its absorption spectrum upon titration with DNA.

  • Materials:

    • Mitoxantrone stock solution (e.g., 1 mM in sterile water).

    • Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer).

    • Titration buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Instrumentation:

    • Dual-beam UV-Visible spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a solution of Mitoxantrone of known concentration (e.g., 20 µM) in the titration buffer.

    • Record the initial absorption spectrum of the Mitoxantrone solution from 500 to 700 nm.

    • Incrementally add small aliquots of the CT-DNA stock solution to the Mitoxantrone solution in the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

    • Record the absorption spectrum after each addition of DNA.

    • Correct the spectra for the dilution effect.

  • Data Analysis:

    • The binding constant (Ka) can be calculated by fitting the absorbance data to the Scatchard equation or by using non-linear fitting algorithms based on the change in absorbance at a specific wavelength.

Fluorescence Quenching Assay

This method measures the decrease in the intrinsic fluorescence of Mitoxantrone upon binding to DNA to determine the binding affinity and mechanism.

  • Materials:

    • Mitoxantrone stock solution (e.g., 10 µM in sterile water).

    • CT-DNA stock solution (e.g., 1 mg/mL in Tris-HCl buffer).

    • Assay buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Instrumentation:

    • Fluorometer equipped with a thermostatted cell holder.

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a solution of Mitoxantrone of known concentration (e.g., 1 µM) in the assay buffer.

    • Set the excitation wavelength to 610 nm and record the emission spectrum from 630 to 750 nm. The emission maximum should be around 685 nm.[4]

    • Incrementally add aliquots of the CT-DNA stock solution to the Mitoxantrone solution.

    • After each addition, mix and incubate for 5 minutes to reach equilibrium.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant (Ka) and the number of binding sites (n) can be obtained from the double logarithmic plot of log[(F0-F)/F] versus log[DNA].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon the intercalation of Mitoxantrone.

  • Materials:

    • Mitoxantrone stock solution.

    • CT-DNA stock solution.

    • CD buffer: 10 mM phosphate buffer, pH 7.2.

  • Instrumentation:

    • CD spectropolarimeter.

    • Quartz cuvette with a path length of 1 cm.

  • Procedure:

    • Prepare a solution of CT-DNA (e.g., 50 µM) in the CD buffer.

    • Record the CD spectrum of the DNA solution from 220 to 320 nm. The spectrum should exhibit a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA.

    • Prepare solutions with a constant concentration of DNA and increasing concentrations of Mitoxantrone.

    • Incubate the mixtures for at least 30 minutes at room temperature.

    • Record the CD spectra for each mixture.

  • Data Analysis:

    • Analyze the changes in the CD bands of DNA (ellipticity and wavelength) as a function of the Mitoxantrone concentration to assess the extent of conformational changes. The appearance of induced CD bands in the region of Mitoxantrone absorption (around 600-700 nm) confirms the binding and intercalation.

Signaling Pathways and Cellular Fate

The DNA damage induced by Mitoxantrone triggers a complex network of signaling pathways that ultimately lead to apoptosis. The following sections and diagrams illustrate the key events in this process.

DNA Damage Response and Apoptosis Induction

The primary consequence of Mitoxantrone's interaction with DNA is the formation of double-strand breaks (DSBs). These are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade that arrests the cell cycle to allow for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated.

DNA_Damage_Response Mitoxantrone Mitoxantrone DNA DNA Intercalation & Topoisomerase II Inhibition Mitoxantrone->DNA DSB DNA Double-Strand Breaks DNA->DSB ATM ATM Activation DSB->ATM CellCycleArrest Cell Cycle Arrest ATM->CellCycleArrest Apoptosis Apoptosis ATM->Apoptosis

Initial DNA damage response to Mitoxantrone.
The Akt/FOXO3 Signaling Axis

A critical pathway implicated in Mitoxantrone-induced apoptosis involves the serine/threonine kinase Akt and the forkhead box O3 (FOXO3 ) transcription factor. Mitoxantrone treatment leads to the inhibition of Akt, which in turn allows for the nuclear translocation and activation of FOXO3. Activated FOXO3 then transcriptionally upregulates pro-apoptotic genes.

Akt_FOXO3_Pathway Mitoxantrone Mitoxantrone Akt Akt Inhibition Mitoxantrone->Akt FOXO3_cyto FOXO3 (cytoplasm) Akt->FOXO3_cyto FOXO3_nuc FOXO3 (nucleus) (Active) FOXO3_cyto->FOXO3_nuc Pro_apoptotic_genes Transcription of Pro-apoptotic Genes (e.g., Bim, Bax) FOXO3_nuc->Pro_apoptotic_genes Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

The Akt/FOXO3 signaling axis in Mitoxantrone-induced apoptosis.
Caspase Activation Cascade

Mitoxantrone-induced apoptosis proceeds through the activation of a cascade of proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are involved.

  • Intrinsic Pathway: DNA damage and the upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax , Bim ) lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which complexes with Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently caspase-3 .

  • Extrinsic Pathway: Mitoxantrone has been shown to upregulate the expression of death receptors DR4 and DR5 on the cell surface, sensitizing the cells to ligands like TRAIL and leading to the activation of caspase-8 and subsequently caspase-3 .

Activated caspase-3 is the primary executioner caspase, cleaving numerous cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1) , which ultimately leads to the dismantling of the cell.

Caspase_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bax_Bim Bax, Bim (Upregulation) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bim->MOMP Bcl2 Bcl-2 (Downregulation) Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DR4_5 DR4, DR5 (Upregulation) Casp8 Caspase-8 Activation DR4_5->Casp8 Casp8->Casp3 Mitoxantrone Mitoxantrone Mitoxantrone->Bax_Bim Mitoxantrone->Bcl2 Mitoxantrone->DR4_5 PARP_cleavage PARP-1 Cleavage Casp3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Mitoxantrone-induced caspase activation cascade.

Conclusion

The DNA intercalating agent, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone), exerts its potent anticancer effects through a well-defined mechanism involving DNA binding, topoisomerase II inhibition, and the subsequent induction of apoptosis. This technical guide has provided a detailed examination of the quantitative aspects of its DNA interaction, practical experimental protocols for its study, and a visual representation of the key signaling pathways involved in its cytotoxic action. A thorough understanding of these molecular events is crucial for the rational design of novel chemotherapeutic agents and the optimization of existing cancer treatment regimens.

References

Spectroscopic and Mechanistic Insights into 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties and multifaceted signaling pathways of the synthetic anthracenedione, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and cancer biology. We present a detailed summary of its ultraviolet-visible (UV-Vis) absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopic characteristics. Furthermore, we elucidate the compound's complex mechanism of action, which extends beyond its established role as a topoisomerase II inhibitor to include the modulation of key signaling cascades such as the Akt/FOXO3, HIF-1α, ERK1/2, and STAT3 pathways. Detailed experimental methodologies and visual representations of these pathways are provided to facilitate a deeper understanding and guide future research.

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, or Mitoxantrone, is a potent antineoplastic agent utilized in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1][2] Its planar chromophore allows it to intercalate into DNA, leading to the inhibition of DNA replication and transcription.[3] A primary mechanism of its cytotoxic action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems, which results in DNA strand breaks and subsequent apoptosis.[1][3] Beyond this canonical function, emerging research has revealed that Mitoxantrone's anticancer effects are mediated through a complex network of signaling pathways, highlighting its pleiotropic nature. This guide aims to provide a detailed overview of both the fundamental spectroscopic properties of Mitoxantrone and its intricate interactions with cellular signaling networks.

Spectroscopic Properties

The unique structural features of Mitoxantrone give rise to distinct spectroscopic signatures that are instrumental in its characterization and in studying its interactions with biological macromolecules.

UV-Visible Absorption Spectroscopy

Mitoxantrone exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum. In an aqueous solution at pH 7.4, its absorption spectrum is characterized by two main peaks. The band at approximately 660 nm is attributed to the monomeric form of the drug, while the band around 610 nm corresponds to the formation of dimers. A shoulder at about 570 nm can also be observed, which is associated with higher-order aggregates of the drug. The relative intensities of these bands are dependent on the concentration of Mitoxantrone.

Parameter Wavelength (nm) Assignment Reference
Absorption Maximum (λmax)~660Monomer[4][5]
Absorption Maximum (λmax)~610Dimer[4][5]
Absorption Shoulder~570Higher Aggregates[4][5]
Fluorescence Spectroscopy

Mitoxantrone is a fluorescent molecule, a property that can be exploited for its detection and for studying its binding to cellular components. Its fluorescence intensity is sensitive to the local environment, including pH and binding to macromolecules like DNA.

Parameter Wavelength (nm) Reference
Excitation Maximum610 and 660[6]
Emission Maximum685[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the Mitoxantrone molecule. Studies have reported the use of both ¹H and ¹³C NMR to characterize Mitoxantrone and its interactions with DNA.

¹H and ¹³C NMR of Mitoxantrone Derivative: A study on a Mitoxantrone-derivative provides insights into the chemical shifts. For instance, in a dodecenyl-modified Mitoxantrone, signals in the ¹³C NMR spectrum at 2.24–2.28 and 2.50–2.54 ppm were assigned to the −CH– and −CH₂– groups adjacent to carboxylic acid and urea bonds, respectively.[7] The interaction of Mitoxantrone with other molecules leads to observable changes in chemical shifts, providing evidence of binding. For example, an equimolar mixture of a perylene-based compound and Mitoxantrone in DMSO-d₆ resulted in a substantial up-field shift and peak broadening of the aromatic protons of both molecules, indicating a donor-acceptor interaction.[8]

Experimental Protocols

UV-Visible Absorption Spectroscopy

A representative protocol for obtaining the UV-Vis absorption spectrum of Mitoxantrone is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of Mitoxantrone in a suitable solvent, such as sterile water or a buffer solution (e.g., phosphate buffer at pH 7.4).

  • Working Solutions: Prepare a series of working solutions of Mitoxantrone at various concentrations by diluting the stock solution.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 400 to 800 nm.[9] Use a matched pair of 1.0 cm path length quartz cuvettes.

  • Blank Measurement: Fill one cuvette with the same solvent used to prepare the Mitoxantrone solutions to serve as a blank reference.

  • Sample Measurement: Fill the second cuvette with the Mitoxantrone working solution.

  • Data Acquisition: Record the absorption spectrum. The spectrum should show the characteristic peaks at approximately 610 nm and 660 nm.[4]

Signaling Pathways and Mechanism of Action

Mitoxantrone exerts its therapeutic effects through a variety of signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

DNA Intercalation and Topoisomerase II Inhibition

The primary and most well-characterized mechanism of action of Mitoxantrone is its ability to intercalate into DNA and inhibit the function of topoisomerase II.[2][3] This leads to the stabilization of the enzyme-DNA cleavable complex, preventing the re-ligation of the DNA strands and resulting in double-strand breaks.[1] These DNA lesions trigger a DNA damage response, ultimately leading to apoptosis.

Mitoxantrone Mitoxantrone DNA DNA Mitoxantrone->DNA Intercalation Topoisomerase_II Topoisomerase II Mitoxantrone->Topoisomerase_II Inhibition Cleavable_Complex Stabilized Cleavable Complex Mitoxantrone->Cleavable_Complex Stabilizes Topoisomerase_II->Cleavable_Complex Forms DSB DNA Double-Strand Breaks Cleavable_Complex->DSB DDR DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mitoxantrone's primary mechanism of action.

Modulation of Apoptosis Pathways

Mitoxantrone can induce apoptosis through multiple pathways. It has been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. For instance, in glioblastoma cells, Mitoxantrone treatment leads to the upregulation of pro-apoptotic genes like Puma, Noxa, and Hrk, and the downregulation of anti-apoptotic genes such as Bcl2.[10] Furthermore, it can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis by increasing the expression of death receptors DR4 and DR5.[11]

Mitoxantrone Mitoxantrone Pro_Apoptotic Pro-Apoptotic Genes (Puma, Noxa, Hrk) Mitoxantrone->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Genes (Bcl2) Mitoxantrone->Anti_Apoptotic Downregulates Death_Receptors Death Receptors (DR4, DR5) Mitoxantrone->Death_Receptors Upregulates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis TRAIL_Sensitivity Increased TRAIL Sensitivity Death_Receptors->TRAIL_Sensitivity TRAIL_Sensitivity->Apoptosis

Caption: Mitoxantrone's modulation of apoptosis.

Inhibition of HIF-1α in a Topoisomerase II-Independent Manner

Interestingly, Mitoxantrone can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under hypoxic conditions.[5][12] This inhibition is significant as HIF-1α plays a crucial role in tumor adaptation to low oxygen environments, promoting angiogenesis and cell survival. This effect of Mitoxantrone appears to be independent of its action on topoisomerase II, suggesting a distinct mechanism of action that may involve the inhibition of HIF-1α translation.[5][12]

Mitoxantrone Mitoxantrone HIF1a_Translation HIF-1α Translation Mitoxantrone->HIF1a_Translation Inhibits HIF1a_Protein HIF-1α Protein HIF1a_Translation->HIF1a_Protein Tumor_Adaptation Tumor Adaptation to Hypoxia HIF1a_Protein->Tumor_Adaptation

Caption: Topoisomerase II-independent inhibition of HIF-1α.

Influence on Akt/FOXO3, ERK1/2, and STAT3 Signaling

Mitoxantrone has been shown to regulate the Akt/FOXO3 signaling pathway, which is critical for cell survival and proliferation. By modulating this pathway, Mitoxantrone can promote apoptosis in cancer cells.[4] Additionally, studies have indicated that Mitoxantrone can affect the ERK1/2 and STAT3 signaling pathways. For instance, inhibition of the MEK1/2-ERK1/2 cascade can potentiate the cytostatic effect of Mitoxantrone.[9] Furthermore, Mitoxantrone has been reported to activate the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA, and its efficacy can be augmented by inhibiting STAT3.[13]

cluster_akt Akt/FOXO3 Pathway cluster_erk ERK1/2 Pathway cluster_stat STAT3 & cGAS-STING Pathway Akt Akt FOXO3 FOXO3 Akt->FOXO3 Apoptosis Apoptosis FOXO3->Apoptosis MEK1_2 MEK1/2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Survival Cell Survival ERK1_2->Cell_Survival STAT3 STAT3 Immune_Response Innate Immune Response STAT3->Immune_Response Inhibition enhances cGAS_STING cGAS-STING cGAS_STING->Immune_Response Mitoxantrone Mitoxantrone Mitoxantrone->Akt Modulates Mitoxantrone->ERK1_2 Interacts with Mitoxantrone->cGAS_STING Activates

Caption: Mitoxantrone's influence on key signaling pathways.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone) is a multifaceted anticancer agent with a rich spectroscopic profile and a complex mechanism of action. Its characteristic UV-Vis and fluorescence spectra provide valuable tools for its analysis and for studying its interactions with biological targets. While its role as a topoisomerase II inhibitor is well-established, a growing body of evidence demonstrates its ability to modulate a wide array of cellular signaling pathways, including those involved in apoptosis, hypoxia response, and cell survival. This guide provides a consolidated resource of its spectroscopic properties and mechanistic actions, intended to support and inspire further research into the therapeutic potential of this important molecule. A comprehensive understanding of these properties is critical for the rational design of new therapeutic strategies and for optimizing the clinical application of Mitoxantrone.

References

An In-depth Technical Guide to the Biological Activity of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

Synonyms: Mitoxantrone, Ametantrone

This technical guide provides a comprehensive overview of the biological activity of the synthetic anthracenedione derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone, and its related compound, Ametantrone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular mechanisms of these compounds.

Core Biological Activity and Mechanism of Action

Mitoxantrone is a potent antineoplastic agent with established clinical use in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer.[1][2] Its primary mechanism of action involves the disruption of DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3]

The core biological activities of Mitoxantrone and the structurally similar Ametantrone stem from two primary molecular interactions:

  • DNA Intercalation: The planar aromatic ring structure of the anthracenedione core allows these molecules to insert themselves between the base pairs of the DNA double helix.[2][4] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

  • Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, Mitoxantrone prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA strand breaks.[2][3] These irreparable breaks trigger downstream signaling pathways that initiate apoptosis.[3]

Ametantrone shares this mechanism of action as a topoisomerase II poison and DNA intercalator.[5] However, studies have indicated that Mitoxantrone is significantly more potent in its cytotoxic effects.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of Mitoxantrone against various human cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50). Data for Ametantrone is less prevalent in the literature, reflecting its reduced potency and clinical use compared to Mitoxantrone.

Table 1: IC50 Values of Mitoxantrone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Breast Carcinoma18
MCF-7Breast Carcinoma196

Data sourced from inhibitor research hub.

Table 2: IC50 Values of Mitoxantrone in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)
B-CLLB-Chronic Lymphocytic LeukemiaInduces apoptosis at 0.5 µg/mL

Data sourced from inhibitor research hub.

Signaling Pathways

The primary signaling pathway initiated by Mitoxantrone is the intrinsic apoptosis pathway, triggered by DNA damage.

Mitoxantrone_Signaling_Pathway Mitoxantrone Mitoxantrone DNA Nuclear DNA Mitoxantrone->DNA Intercalation TopoII Topoisomerase II Mitoxantrone->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitoxantrone-induced apoptosis signaling pathway.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Mitoxantrone and Ametantrone.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of Mitoxantrone/Ametantrone Incubate_24h->Add_Drug Incubate_72h Incubate for 72h Add_Drug->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance IC50_Calculation IC50_Calculation Read_Absorbance->IC50_Calculation Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Mitoxantrone or Ametantrone in culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed cells and treat with Mitoxantrone/Ametantrone Incubate Incubate for desired time Seed_Cells->Incubate Harvest_Cells Harvest cells (including supernatant) Incubate->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend->Add_AnnexinV_PI Incubate_RT Incubate at room temperature in the dark Add_AnnexinV_PI->Incubate_RT Flow_Cytometry Analyze by flow cytometry Incubate_RT->Flow_Cytometry Quadrant_Analysis Quadrant_Analysis Flow_Cytometry->Quadrant_Analysis Quadrant Analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with Mitoxantrone or Ametantrone at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Analysis: Create a quadrant plot to differentiate cell populations:

    • Lower-left quadrant (Annexin V-/PI-): Viable cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Cell_Cycle_Workflow cluster_prep Cell Preparation and Treatment cluster_fixation Fixation cluster_staining_analysis Staining and Analysis Seed_Cells Seed and treat cells Incubate Incubate for specified time Seed_Cells->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_PBS2 Wash with PBS Fix_Ethanol->Wash_PBS2 Resuspend_PI Resuspend in PI/RNase staining solution Wash_PBS2->Resuspend_PI Incubate_Dark Incubate in the dark Resuspend_PI->Incubate_Dark Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Flow_Cytometry Histogram_Analysis Histogram_Analysis Flow_Cytometry->Histogram_Analysis Histogram Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Mitoxantrone or Ametantrone and harvest them as described for the apoptosis assay.

  • Fixation: Wash the cell pellet with cold PBS and then resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to degrade RNA, ensuring that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 phase will be represented by the first peak (2n DNA content), the G2/M phase by the second peak (4n DNA content), and the S phase as the region between the two peaks. Analyze the percentage of cells in each phase of the cell cycle.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

TopoII_Assay_Workflow cluster_reaction Reaction Setup cluster_analysis Analysis Reaction_Mix Prepare reaction mix (buffer, ATP, kDNA) Add_Inhibitor Add Mitoxantrone/Ametantrone Reaction_Mix->Add_Inhibitor Add_TopoII Add Topoisomerase II enzyme Add_Inhibitor->Add_TopoII Incubate_37C Incubate at 37°C Add_TopoII->Incubate_37C Stop_Reaction Stop reaction (e.g., with SDS) Incubate_37C->Stop_Reaction Gel_Electrophoresis Run on agarose gel Stop_Reaction->Gel_Electrophoresis Visualize_DNA Visualize DNA (e.g., with Ethidium Bromide) Gel_Electrophoresis->Visualize_DNA Assess_Inhibition Assess_Inhibition Visualize_DNA->Assess_Inhibition Assess Inhibition

Caption: Workflow for the topoisomerase II decatenation assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.

  • Inhibitor Addition: Add varying concentrations of Mitoxantrone or Ametantrone to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add purified human topoisomerase II enzyme to each tube (except the negative control) to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel.

  • Visualization: After electrophoresis, stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA under UV light.

  • Data Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that will migrate into the gel. An effective inhibitor will prevent this decatenation, and the kDNA will remain as a complex network at the top of the gel. The degree of inhibition can be quantified by measuring the intensity of the decatenated DNA bands.

Conclusion

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone) and its analog Ametantrone are potent cytotoxic agents that exert their biological activity through DNA intercalation and inhibition of topoisomerase II. This dual mechanism leads to the induction of DNA damage and subsequent activation of the intrinsic apoptotic pathway in cancer cells. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of these and other similar compounds in the context of cancer drug discovery and development. The quantitative data and pathway diagrams serve as a valuable resource for understanding the molecular basis of their therapeutic effects.

References

An In-depth Technical Guide to 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (AQ4) and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a potent anti-cancer agent commonly known as AQ4. It is the active metabolite of the bioreductive prodrug Banoxantrone (AQ4N). This document details the mechanism of action, synthesis, and biological activities of this compound and its analogs, with a focus on its role as a topoisomerase II inhibitor and DNA intercalator. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

9,10-Anthracenedione derivatives represent a significant class of compounds with therapeutic potential, particularly in oncology. Among these, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-9,10-anthracenedione (this compound) has emerged as a promising anti-cancer agent. This compound is the active form of the prodrug Banoxantrone (AQ4N), which was designed for selective activation in the hypoxic environments characteristic of solid tumors.[1][2][3] This selective activation minimizes systemic toxicity, a common challenge with traditional chemotherapeutics. The potent cytotoxic effects of this compound stem from its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1] This guide will delve into the technical aspects of this compound, providing a valuable resource for its study and potential therapeutic application.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dionePubChem
Synonyms This compound, Banoxantrone active metaboliteDrugBank
CAS Number 136470-65-0MedchemExpress
Molecular Formula C22H28N4O4PubChem
Molecular Weight 412.48 g/mol PubChem
Solubility Soluble in DMSOMedchemExpress

Synthesis

The synthesis of this compound can be achieved through the reduction of its prodrug, Banoxantrone (AQ4N). A general synthetic approach involves the reaction of 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with N,N-dimethylethylenediamine.

Experimental Protocol: Synthesis of 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione (this compound)

This protocol is a modification of a literature method.

Materials:

  • 1,4-Difluoro-5,8-dihydroxyanthracene-9,10-dione

  • N,N-Dimethylethylenediamine

  • Pyridine

  • Brine solution

  • Methylene chloride (CH2Cl2)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

Procedure:

  • A mixture of crude 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione and N,N-dimethylethylenediamine in pyridine is stirred at room temperature under a nitrogen atmosphere for approximately 45 hours.

  • The reaction mixture is then poured into a brine solution and stirred at room temperature for 30 minutes.

  • The resulting precipitate is collected and purified by column chromatography.

  • The product-containing fractions are combined and the solvent is evaporated to yield 1,4-bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dione (this compound).

Note: The yield of this reaction is reported to be in the range of 36-41%.

Mechanism of Action

The anti-tumor activity of this compound is primarily attributed to two key mechanisms: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

The planar aromatic structure of the anthracenedione core allows this compound to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with essential cellular processes such as DNA replication and transcription.

Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication and transcription by creating transient double-strand breaks.[1] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[1]

Biological Activities

Anti-proliferative and Cytotoxic Activity

This compound exhibits significant anti-proliferative and cytotoxic effects against various cancer cell lines. The table below summarizes the available data on the inhibitory concentrations (IC50) of this compound.

Cell LineCancer TypeIC50 (µM)ConditionsReference
HT-29Colorectal Cancer~4 (relative proliferation of 0.73)Normoxia[1]
CaR-1Colorectal Cancer~4 (relative proliferation of 0.38)Normoxia[1]
HT-29Colorectal Cancer~4 (relative proliferation of 0.63)Hypoxia[1]
CaR-1Colorectal Cancer~4 (relative proliferation of 0.35)Hypoxia[1]

Note: The data for HT-29 and CaR-1 cells is presented as relative proliferation at a 4 µM concentration of this compound. More extensive IC50 data is needed for a comprehensive understanding of its potency across different cancer types.

Induction of Cell Cycle Arrest and Apoptosis

This compound has been shown to induce G2/M phase cell cycle arrest in colorectal cancer cells.[1] This arrest prevents the cells from proceeding through mitosis, ultimately leading to the activation of the apoptotic cascade. The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity.[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the intrinsic apoptosis pathway. Treatment with this compound leads to an increased Bax/Bcl-2 ratio, which is a hallmark of the mitochondrial-mediated apoptosis.[1] This increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound DNA DNA (Intercalation) This compound->DNA TopoII Topoisomerase II (Inhibition) This compound->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Bax Bax ↑ DSB->Bax Bcl2 Bcl-2 ↓ DSB->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis topo_assay_workflow start Start prep_mix Prepare Reaction Mix (kDNA, Buffer) start->prep_mix add_this compound Add this compound (Test Compound) prep_mix->add_this compound add_enzyme Add Topo II & ATP add_this compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction (Add Loading Dye) incubate->stop_rxn gel_electro Agarose Gel Electrophoresis stop_rxn->gel_electro visualize Stain & Visualize (UV Transilluminator) gel_electro->visualize end End visualize->end

References

An In-depth Technical Guide on the Anticancer Potential of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known by its National Service Center (NSC) designation NSC 301739 and as CL 232315 , is a synthetic anthracenedione derivative that has demonstrated significant anticancer properties. As a DNA intercalating agent, its primary mechanism of action involves the disruption of DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.[1] This technical guide provides a comprehensive overview of its preclinical evaluation, including in vivo efficacy in murine tumor models and early clinical trial findings. The document details the methodologies of key experiments and presents quantitative data in a structured format for ease of comparison. Furthermore, it visualizes the compound's mechanism of action and experimental workflows through detailed diagrams.

Introduction

The search for novel and effective chemotherapeutic agents remains a cornerstone of oncology research. The anthraquinone scaffold has served as a foundational structure for the development of numerous anticancer drugs.[2] 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a member of this class of compounds, distinguished by its substituted side chains which contribute to its biological activity.[1] Early studies have highlighted its potential as a potent antineoplastic agent, warranting further investigation into its mechanism of action and therapeutic applications.

Mechanism of Action

The primary anticancer mechanism of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is its ability to intercalate into DNA. The planar structure of the anthracenedione ring system allows it to insert between the base pairs of the DNA double helix. This intercalation is thought to induce structural distortions in the DNA, thereby interfering with the processes of DNA replication and RNA transcription, which are critical for rapidly proliferating cancer cells. This disruption of fundamental cellular processes ultimately leads to the inhibition of tumor growth and induction of cell death. While the precise downstream signaling consequences of this DNA intercalation are not fully elucidated for this specific compound, it is hypothesized to trigger cellular stress responses that can lead to apoptosis.

A 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- B DNA Intercalation A->B C Disruption of DNA Replication & Transcription B->C D Induction of Cellular Stress C->D E Apoptosis D->E cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoints A Tumor cells (P388, L1210, B16, Colon 26) are implanted into mice (i.p., s.c., or i.v.) B Treatment with the compound begins 24 hours post-implantation at various doses and schedules A->B C Animals are monitored daily for signs of toxicity and mortality B->C D For leukemia models, mean survival time is calculated C->D E For solid tumor models, tumor size is measured C->E F Efficacy is determined by the percentage increase in lifespan (% ILS) and the number of long-term survivors D->F E->F

References

Methodological & Application

Application Notes and Protocols for 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone, is a potent antineoplastic agent belonging to the anthracenedione class of drugs. It is a synthetic analog of the anthracycline antibiotics and is widely used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Mitoxantrone exerts its cytotoxic effects primarily through two well-established mechanisms: intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA synthesis and function ultimately leads to cell cycle arrest and apoptosis.[1]

Recent studies have also elucidated its role in modulating key cellular signaling pathways, such as the mTOR and HIF-1α pathways, suggesting a broader mechanism of action and potential for combination therapies. This document provides detailed application notes and experimental protocols for researchers utilizing Mitoxantrone in preclinical and translational research settings.

Data Presentation

Table 1: In Vitro Cytotoxicity of Mitoxantrone (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of Mitoxantrone in various cancer cell lines. These values are indicative of the compound's potency and can vary based on the cell line and assay conditions.

Cell LineCancer TypeIC50 (µM)
U87MGGlioblastoma~5.0
U373Glioblastoma>20
MDA-MB-231Breast CancerNot specified
MCF-7Breast CancerNot specified
L1210LeukemiaNot specified
HeLa S3Cervical CancerNot specified
PC-3Prostate Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4

Note: IC50 values can be influenced by experimental conditions such as cell density, duration of drug exposure, and the specific viability assay used.[2]

Table 2: Comparative Cytotoxicity of Mitoxantrone and Ametantrone

Ametantrone is a structurally related anthracenedione with significantly lower cytotoxic potency compared to Mitoxantrone. This difference in activity is not fully explained by their DNA intercalating properties alone, suggesting other factors, such as the ability to condense nucleic acids, play a role.[3]

CompoundRelative PotencyKey Distinguishing Feature
Mitoxantrone10-100 times more potent than AmetantroneMore effective at condensing nucleic acids
AmetantroneLess potentWeaker ability to condense nucleic acids

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the viability of cells after treatment with Mitoxantrone. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Mitoxantrone hydrochloride (prepare stock solution in sterile water or DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Mitoxantrone in complete culture medium. Remove the medium from the wells and add 100 µL of the Mitoxantrone dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Mitoxantrone concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of Mitoxantrone concentration and determine the IC50 value using non-linear regression analysis.

Topoisomerase II DNA Cleavage Assay

This protocol is designed to assess the ability of Mitoxantrone to stabilize the topoisomerase II-DNA cleavage complex, a key mechanism of its action.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Mitoxantrone

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and the desired concentrations of Mitoxantrone.

  • Enzyme Addition: Add human Topoisomerase IIα (e.g., 1-2 units) to initiate the reaction. The final reaction volume should be around 20 µL. Include a no-drug control and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of the Stop Solution.

  • Protein Digestion: Incubate at 50°C for 30 minutes to allow Proteinase K to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates the stabilization of the topoisomerase II-DNA cleavage complex by Mitoxantrone.

Western Blot Analysis for mTOR and HIF-1α Signaling Pathway Modulation

This protocol outlines the steps to investigate the effect of Mitoxantrone on the protein expression and phosphorylation status of key components in the mTOR and HIF-1α signaling pathways.

Materials:

  • Cancer cell lines

  • Mitoxantrone

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of Mitoxantrone for the desired time. For HIF-1α analysis, cells are typically exposed to hypoxic conditions (e.g., 1% O2) after Mitoxantrone treatment. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the changes in protein expression or phosphorylation in response to Mitoxantrone treatment.

Mandatory Visualizations

Mitoxantrone_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA TopoII Topoisomerase II DNA->TopoII unwinding Replication DNA Replication TopoII->Replication Mitoxantrone Mitoxantrone Mitoxantrone->DNA Intercalation Mitoxantrone->TopoII Inhibition Apoptosis Apoptosis Mitoxantrone->Apoptosis Induces Replication->Apoptosis Inhibition leads to

Caption: Mechanism of action of Mitoxantrone in a cancer cell.

mTOR_Signaling_Pathway_Inhibition cluster_pathway mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Mitoxantrone Mitoxantrone Mitoxantrone->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by Mitoxantrone.

HIF1a_Signaling_Pathway_Inhibition cluster_pathway HIF-1α Signaling Pathway (Hypoxia) Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Mitoxantrone Mitoxantrone Mitoxantrone->HIF1a Inhibition of Translation

Caption: Inhibition of the HIF-1α signaling pathway by Mitoxantrone.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Mitoxantrone (Serial Dilutions) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (MitoBright Red) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commercially known as MitoBright Red, is a fluorescent probe specifically designed for the selective staining of mitochondria in living cells.[1] This lipophilic, cationic dye accumulates in healthy mitochondria, a process driven by the mitochondrial membrane potential.[1] A key feature of the MitoBright series of dyes is their ability to covalently bind to proteins within the mitochondrial matrix, ensuring excellent retention and enabling long-term imaging studies.[2] This characteristic makes it a valuable tool for studying mitochondrial dynamics, morphology, and function in various cellular contexts, including cancer research, neurodegenerative disease studies, and drug development.[1]

Physicochemical Properties and Mechanism of Action

MitoBright Red belongs to the anthraquinone family of compounds. Its chemical structure, featuring two dimethylamino groups and two hydroxyl groups, contributes to its solubility and interaction with biological targets. The mechanism of mitochondrial staining involves a two-step process. Initially, the cationic nature of the dye leads to its accumulation in the negatively charged mitochondrial matrix, a process dependent on a healthy mitochondrial membrane potential. Subsequently, the dye covalently binds to sulfhydryl groups of proteins and other biomolecules within the mitochondria, forming stable thioester bonds.[2] This covalent linkage minimizes dye leakage and allows for prolonged visualization of mitochondria, even after cell fixation and permeabilization for immunofluorescence.

Spectral Properties

PropertyValue
Excitation Maximum (Ex) 561 nm[2]
Emission Maximum (Em) 565 - 650 nm[2]
Recommended Filter Set TxRed or equivalent

Applications in Fluorescence Microscopy

MitoBright Red is a versatile tool for a range of applications in cellular and molecular biology research:

  • Live-Cell Imaging of Mitochondria: Its ability to be retained in mitochondria for extended periods makes it ideal for time-lapse imaging to study mitochondrial dynamics, including fission and fusion events.[1]

  • Assessment of Mitochondrial Health: As the initial accumulation is dependent on the mitochondrial membrane potential, the staining intensity can be used as a qualitative indicator of mitochondrial health. A decrease in fluorescence intensity may indicate a compromised membrane potential.

  • Co-localization Studies: MitoBright Red can be used in conjunction with other fluorescent probes to study the interaction of mitochondria with other organelles.

  • Immunofluorescence (MitoBright IM Red variant): The "IM" variant is specifically designed for protocols that involve cell fixation and permeabilization, allowing for the co-staining of mitochondria with antibodies against specific protein targets.

  • High-Content Screening: The simple staining protocol and robust signal make it suitable for automated imaging and analysis in drug discovery and toxicology screening.

Experimental Protocols

Protocol 1: Live-Cell Staining of Mitochondria

This protocol is suitable for the visualization of mitochondria in living cells.

Materials:

  • MitoBright Red DMSO stock solution (1 mM)

  • Culture medium (e.g., DMEM, MEM) or Hanks' Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare Working Solution: Dilute the 1 mM MitoBright Red DMSO stock solution in serum-free culture medium or HBSS to a final concentration of 100 nM to 1 µM.

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed medium or HBSS. Add the MitoBright Red working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.[1]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed medium or HBSS.[1]

  • Imaging: Add fresh, pre-warmed medium or HBSS to the cells and observe under a fluorescence microscope using an appropriate filter set (e.g., TxRed).

Protocol 2: Fixed-Cell Staining and Immunofluorescence (using MitoBright IM Red)

This protocol is designed for the fixation of cells after mitochondrial staining, allowing for subsequent immunocytochemistry.

Materials:

  • MitoBright IM Red DMSO stock solution (1 mM)

  • Culture medium

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and secondary antibodies

  • Fluorescence microscope

Procedure:

  • Staining of Live Cells: Follow steps 1-3 from Protocol 1, using a working solution of 1 µM MitoBright IM Red and incubating for 30 minutes.[2]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed medium.[2]

  • Fixation: Remove the medium and add 4% PFA in PBS. Incubate for 15 minutes at room temperature.[2]

  • Washing: Remove the PFA and wash the cells three times with PBS.[2]

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[2]

  • Washing: Remove the permeabilization buffer and wash the cells three times with PBS.

  • Blocking and Immunostaining: Proceed with standard immunofluorescence protocols for blocking, primary antibody incubation, and secondary antibody incubation.

  • Imaging: Mount the coverslips and observe under a fluorescence microscope.

Data Presentation

Table 1: Recommended Staining Parameters

ParameterLive-Cell ImagingFixed-Cell Imaging (with MitoBright IM Red)
Probe Concentration 100 nM - 1 µM1 µM[2]
Incubation Time 15 - 60 minutes[1]30 minutes[2]
Incubation Temperature 37°C[1]37°C[2]
Fixation Not applicable4% PFA for 15 minutes[2]

Visualizations

G cluster_workflow Experimental Workflow: Live-Cell Mitochondrial Staining prep Prepare 100 nM - 1 µM MitoBright Red Working Solution stain Incubate Cells with MitoBright Red (15-60 min, 37°C) prep->stain cells Culture Cells on Imaging Dish cells->stain wash Wash Cells Twice with Medium/HBSS stain->wash image Image with Fluorescence Microscope wash->image

Caption: Live-cell mitochondrial staining workflow.

G cluster_pathway Mechanism of MitoBright Red Staining probe MitoBright Red (Cationic Dye) accumulation Accumulation in Mitochondrial Matrix probe->accumulation Driven by membrane Mitochondrial Membrane Potential (Negative Charge) membrane->accumulation binding Covalent Binding (Thioester Bond) accumulation->binding proteins Mitochondrial Proteins (Sulfhydryl Groups) proteins->binding retention High Retention & Stable Fluorescence binding->retention

Caption: MitoBright Red mitochondrial staining mechanism.

References

Application Notes and Protocols for DNA Binding Assay of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Pixantrone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Pixantrone, is a potent antineoplastic agent.[1] As an aza-anthracenedione, its mechanism of action is primarily attributed to its interaction with DNA.[1] Pixantrone is understood to be a DNA intercalator and a poison of topoisomerase II, leading to the inhibition of DNA replication and cytotoxicity in cancer cells.[1][2][3] Structurally similar to Mitoxantrone, Pixantrone was developed to exhibit a more favorable cardiac safety profile.[1]

These application notes provide an overview of the DNA binding properties of Pixantrone and detailed protocols for its characterization using common biophysical techniques. The primary modes of interaction with DNA include intercalation into the double helix, which in turn leads to a significant compaction of the DNA molecule.[4][5] This interaction is not random, with studies indicating a preferential binding to CpA dinucleotide sequences and bulge structures within the DNA.

Mechanism of Action

Pixantrone exerts its cytotoxic effects through a multi-faceted interaction with DNA:

  • DNA Intercalation: The planar aromatic core of the Pixantrone molecule inserts itself between the base pairs of the DNA double helix.[2][4] This intercalation event disrupts the normal helical structure of DNA.

  • DNA Compaction: Following intercalation, Pixantrone can induce a significant compaction of the DNA molecule, which is thought to be a result of the partial neutralization of the phosphate backbone.[4][5]

  • Topoisomerase II Poisoning: Pixantrone inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[1][2] By stabilizing the enzyme-DNA cleavage complex, Pixantrone leads to the accumulation of double-strand breaks in the DNA.

  • Formaldehyde-Activated DNA Adduct Formation: In the presence of formaldehyde, Pixantrone can form covalent adducts with DNA, further enhancing its DNA-damaging capabilities.

Data Presentation

The following tables summarize key quantitative data regarding the interaction of Pixantrone with DNA.

ParameterValueConditionsReference
Apparent DNA Binding Constant1.25 ± 0.32 µMThiazole Orange displacement assay[5]
IC50 (APE1 Inhibition)20 ± 9 µMInhibition of APE1 activity at AP sites[5]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the DNA binding of Pixantrone.

UV-Visible Spectrophotometry for DNA Intercalation

This protocol is designed to observe changes in the absorption spectrum of Pixantrone upon binding to DNA, which is indicative of intercalation.

Materials:

  • Pixantrone stock solution (in DMSO or appropriate buffer)

  • Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a working solution of Pixantrone in Tris-HCl buffer.

  • Determine the concentration of the ct-DNA stock solution spectrophotometrically, using the absorbance at 260 nm and the known extinction coefficient.

  • Perform a titration by keeping the concentration of Pixantrone constant and varying the concentration of ct-DNA.

  • For each titration point, mix the Pixantrone solution with the desired amount of ct-DNA solution and incubate at room temperature for a set period (e.g., 10 minutes) to allow for equilibrium to be reached.

  • Record the UV-Visible absorption spectrum of each sample from approximately 200 nm to 800 nm.

  • A solution of ct-DNA at the highest concentration used should be run as a blank to correct for any absorbance from the DNA itself.

  • Observe for hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption maxima of Pixantrone, which are characteristic of intercalation.

Fluorescence Spectroscopy for Binding Analysis

This protocol utilizes the intrinsic fluorescence of Pixantrone or a competitive displacement assay to determine binding affinity.

Materials:

  • Pixantrone stock solution

  • ct-DNA stock solution

  • Tris-HCl buffer

  • Fluorescence cuvettes

  • Spectrofluorometer

  • (For competitive assay) Ethidium Bromide (EtBr) or Thiazole Orange (ThO)

Procedure for Intrinsic Fluorescence Quenching:

  • Prepare a solution of Pixantrone in Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the Pixantrone solution. Excitation and emission maxima for the related compound Mitoxantrone are around 610/660 nm and 685 nm, respectively, which can be used as a starting point for Pixantrone.[1]

  • Incrementally add aliquots of the ct-DNA stock solution to the Pixantrone solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • A quenching (decrease) of the fluorescence intensity of Pixantrone upon addition of DNA suggests binding.

  • The binding constant can be calculated using the Stern-Volmer equation.

Procedure for Thiazole Orange (ThO) Displacement Assay:

  • Prepare a solution of ct-DNA and Thiazole Orange in Tris-HCl buffer.

  • Record the fluorescence of the DNA-ThO complex.

  • Titrate this solution with increasing concentrations of Pixantrone.

  • A decrease in the fluorescence of ThO indicates that Pixantrone is displacing it from the DNA.

  • The data can be used to calculate the apparent DNA binding constant of Pixantrone.[5]

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy can detect changes in the secondary structure of DNA upon Pixantrone binding.

Materials:

  • Pixantrone stock solution

  • ct-DNA stock solution

  • Tris-HCl buffer

  • CD-grade quartz cuvette

  • Circular dichroism spectropolarimeter

Procedure:

  • Prepare solutions of ct-DNA in Tris-HCl buffer.

  • Record the CD spectrum of the ct-DNA solution in the range of approximately 200-320 nm. The spectrum should show a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA.

  • Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of Pixantrone.

  • Incubate the samples to allow for binding.

  • Record the CD spectrum for each sample.

  • Changes in the intensity and position of the DNA CD bands upon addition of Pixantrone indicate alterations in the DNA secondary structure due to binding and intercalation.

Topoisomerase II Cleavage Assay

This assay determines the ability of Pixantrone to act as a topoisomerase II poison.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

  • Pixantrone stock solution

  • Topoisomerase II reaction buffer

  • ATP

  • Stop solution (containing SDS and proteinase K)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction tubes containing the topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.

  • Add varying concentrations of Pixantrone to the reaction tubes. A control reaction with no drug should be included.

  • Initiate the reaction by adding a fixed amount of topoisomerase IIα enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding the stop solution and incubating further to digest the protein.

  • Analyze the DNA products by agarose gel electrophoresis.

  • An increase in the amount of linear DNA in the presence of Pixantrone compared to the enzyme-only control indicates that Pixantrone is stabilizing the cleavage complex and acting as a topoisomerase II poison.

Visualizations

G cluster_workflow Experimental Workflow for DNA Binding Assay prep Sample Preparation (Pixantrone and DNA solutions) uv_vis UV-Visible Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence cd Circular Dichroism Spectroscopy prep->cd topo_assay Topoisomerase II Cleavage Assay prep->topo_assay data_analysis Data Analysis (Binding constants, etc.) uv_vis->data_analysis fluorescence->data_analysis cd->data_analysis topo_assay->data_analysis

Caption: Experimental workflow for characterizing Pixantrone-DNA interactions.

G pixantrone Pixantrone intercalation Intercalation (Insertion between base pairs) pixantrone->intercalation binds to topoII Topoisomerase II pixantrone->topoII inhibits dna DNA Double Helix dna->intercalation intercalation->topoII interferes with cleavage_complex Stabilized Cleavage Complex topoII->cleavage_complex forms strand_breaks DNA Double-Strand Breaks cleavage_complex->strand_breaks leads to apoptosis Apoptosis / Cell Death strand_breaks->apoptosis

Caption: Mechanism of action of Pixantrone leading to cell death.

References

cellular imaging applications of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MitoView™ 633 is a far-red fluorescent dye designed for the selective staining and visualization of mitochondria in living cells.[1][2][3] As a cationic dye, its accumulation within the mitochondria is driven by the negative mitochondrial membrane potential.[1][4] This property makes MitoView™ 633 a valuable tool for assessing mitochondrial health, including membrane potential, and for dynamic imaging of mitochondrial morphology and function in live-cell imaging applications. Its far-red emission minimizes light scattering and enhances tissue penetration, offering advantages for imaging in more complex biological samples.[4]

Data Presentation

Spectral and Physicochemical Properties of MitoView™ 633

PropertyValueReference
Excitation Maximum622 nm[2][3]
Emission Maximum648 nm[2][3]
Recommended Laser Line628-640 nm[3]
Common Emission Filter660/20 nm[3]
FixabilityNot fixable[1][2]
Staining DependenceMitochondrial Membrane Potential[1][2]
SuitabilityLive cells[1][2]

Experimental Protocols

1. Live-Cell Staining of Mitochondria with MitoView™ 633

This protocol provides a general guideline for staining mitochondria in live cells using MitoView™ 633. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

  • MitoView™ 633 dye

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Live-cell imaging compatible chambered coverglass, glass-bottom dishes, or microplates

  • Fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy®5 settings)[1][2]

Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MitoView™ 633 by dissolving the lyophilized solid in high-quality anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency. Ensure the cells are healthy and actively growing.

  • Staining:

    • Prepare a fresh working solution of MitoView™ 633 by diluting the stock solution in warm (37°C) complete cell culture medium. The final concentration typically ranges from 50 to 200 nM.

    • Remove the existing culture medium from the cells.

    • Add the MitoView™ 633 working solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal incubation time should be determined for each cell type.

    • This dye is designed for no-wash imaging; however, if high background is observed, a brief wash with fresh pre-warmed medium can be performed.[1][5]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for far-red fluorescence (e.g., excitation at ~622 nm and emission at ~648 nm).[2][3] MitoView™ 633 can also be imaged using Cy®3 settings due to its visible red fluorescence, but this may preclude multi-color imaging with other red probes.[1][2]

    • Acquire images using settings that minimize phototoxicity and photobleaching, especially for time-lapse experiments.

2. Assessment of Mitochondrial Membrane Potential

MitoView™ 633 fluorescence intensity is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health and apoptosis.[1][4][5] A decrease in mitochondrial membrane potential will result in a decrease in MitoView™ 633 fluorescence intensity within the mitochondria.

Protocol:

  • Positive Control (Optional but Recommended):

    • To validate the assay, a positive control for mitochondrial depolarization can be included. Treat a sample of cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), at a final concentration of 50 µM for 10-15 minutes prior to or during imaging.[1]

  • Staining and Imaging:

    • Follow the live-cell staining protocol described above.

    • Acquire images of both untreated and treated (e.g., with an apoptosis-inducing agent or CCCP) cells.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of MitoView™ 633 within the mitochondria of both control and treated cells using appropriate image analysis software.

    • A significant decrease in fluorescence intensity in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential.

Visualizations

Experimental Workflow for Mitochondrial Staining and Imaging

G A Prepare 1 mM MitoView™ 633 stock solution in DMSO C Prepare working solution (50-200 nM) in warm medium A->C B Culture cells to desired confluency in imaging vessel B->C D Incubate cells with MitoView™ 633 (15-45 min) C->D E Image with fluorescence microscope (Ex/Em: ~622/648 nm) D->E

Caption: Workflow for live-cell mitochondrial staining.

Conceptual Pathway of Mitochondrial Staining

G cluster_cell Live Cell cluster_mito Mitochondrion MitoMatrix Mitochondrial Matrix (High Negative Potential) Cytoplasm Cytoplasm Cytoplasm->MitoMatrix Accumulation driven by Mitochondrial Membrane Potential Probe_Ext MitoView™ 633 (Extracellular) Probe_Ext->Cytoplasm Passive Diffusion

Caption: Mechanism of MitoView™ 633 accumulation.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone, is a synthetic anthracenedione derivative with potent antineoplastic activity. It is a well-established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in rapidly proliferating cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of Mitoxantrone in cancer cell lines.

Mechanism of Action

Mitoxantrone exerts its cytotoxic effects through a multi-faceted approach that ultimately converges on the activation of the apoptotic cascade. The primary mechanisms include:

  • DNA Intercalation: Mitoxantrone's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription, and ultimately leading to the activation of DNA damage response pathways.

  • Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, a critical enzyme responsible for resolving DNA tangles and supercoils during replication. By stabilizing the topoisomerase II-DNA cleavable complex, Mitoxantrone leads to the accumulation of permanent double-strand breaks in the DNA. This extensive DNA damage is a strong trigger for apoptosis.[1]

  • Modulation of Apoptotic Signaling Pathways: The DNA damage induced by Mitoxantrone activates intrinsic apoptotic pathways. This includes the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. Furthermore, studies have shown that Mitoxantrone can influence the Akt/FOXO3 signaling pathway. By inhibiting Akt phosphorylation, Mitoxantrone promotes the nuclear localization and activation of the transcription factor FOXO3, which in turn upregulates the expression of genes involved in apoptosis.

Signaling Pathway

The following diagram illustrates the key signaling events initiated by Mitoxantrone that lead to apoptosis in cancer cells.

Mitoxantrone_Apoptosis_Pathway Mitoxantrone 9,10-Anthracenedione, 1,4-bis(...) (Mitoxantrone) DNA Cellular DNA Mitoxantrone->DNA Intercalation TopoisomeraseII Topoisomerase II Mitoxantrone->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Akt Akt (Protein Kinase B) DNA_Damage->Akt Inhibits Bax Bax (Pro-apoptotic) DNA_Damage->Bax Upregulates pAkt p-Akt (Inactive) FOXO3 FOXO3 Akt->FOXO3 Phosphorylates (Inactivates) FOXO3_active Nuclear FOXO3 (Active) Bcl2 Bcl-2 (Anti-apoptotic) FOXO3_active->Bcl2 Downregulates FOXO3_active->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitoxantrone-induced apoptotic signaling pathway.

Data Presentation

The cytotoxic and apoptotic effects of Mitoxantrone can be quantified to compare its efficacy across different cancer cell lines.

Table 1: IC50 Values of Mitoxantrone in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer18[1]
MCF-7Breast Cancer196[1]
HL-60Promyelocytic LeukemiaData varies[2]
THP-1Acute Monocytic LeukemiaData varies[2]
A549Lung CarcinomaData varies
HCT 116Colon CarcinomaData varies
U-937Histiocytic LymphomaData varies

Table 2: Quantitative Analysis of Mitoxantrone-Induced Apoptosis

Cell LineMitoxantrone Concentration (µM)Incubation Time (h)Parameter MeasuredResultReference
U87MG0.524Caspase-3/7 Activity~13-fold increase
U87MG0.524Caspase-8 Activity~3-fold increase
U87MG0.524Caspase-9 Activity~8-fold increase
U3730.524Caspase-3/7 Activity~16-fold increase
U3730.524Caspase-8 Activity~3-fold increase

Experimental Protocols

The following are detailed protocols for key experiments to assess Mitoxantrone-induced apoptosis.

Experimental Workflow

The general workflow for investigating the apoptotic effects of Mitoxantrone is depicted below.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment 2. Treatment with Mitoxantrone (Varying concentrations and time points) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest apoptosis_assays 4. Apoptosis Assays harvest->apoptosis_assays annexin_v Annexin V / PI Staining (Flow Cytometry) apoptosis_assays->annexin_v caspase Caspase Activity Assay (Luminescence/Fluorescence) apoptosis_assays->caspase western_blot Western Blotting (Bax, Bcl-2, Cleaved PARP) apoptosis_assays->western_blot data_analysis 5. Data Analysis and Interpretation annexin_v->data_analysis caspase->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for apoptosis studies.

Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Mitoxantrone (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, collect by centrifugation.

    • Transfer cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line of interest

  • Mitoxantrone

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of Mitoxantrone and a vehicle control.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Measurement:

    • Measure the luminescence of each well using a luminometer plate reader.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Normalize the results to a cell viability assay (e.g., CellTiter-Glo®) performed on a parallel plate to account for differences in cell number.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Mitoxantrone

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Mitoxantrone as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the induction of apoptosis in cancer cells by 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-. By utilizing these methodologies, scientists can effectively characterize the apoptotic effects of this compound, contributing to a deeper understanding of its anticancer properties and facilitating the development of more effective cancer therapies.

References

Application Notes and Protocols: Quantification of DNA Binding Affinity for 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone) and Ametantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Mitoxantrone, and its analogue Ametantrone are potent antineoplastic agents. Their therapeutic efficacy is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes. Mitoxantrone intercalates into DNA and is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This interaction results in DNA strand breaks and ultimately triggers apoptotic cell death.[2][3] Ametantrone, a related synthetic 9,10-anthracenedione, also interacts with DNA and contributes to its cytotoxic effects.[4][5]

The affinity of these compounds for DNA is a critical parameter in understanding their mechanism of action and in the development of new, more effective anticancer drugs. This document provides detailed application notes and protocols for the quantification of the DNA binding affinity of Mitoxantrone and Ametantrone.

Data Presentation

Quantitative DNA Binding Affinity Data

The following tables summarize the experimentally determined DNA binding parameters for Mitoxantrone and Ametantrone.

Table 1: DNA Binding Affinity of Mitoxantrone

DNA TypeMethodBinding Constant (K) (M⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Experimental ConditionsReference
Calf Thymus DNASpectrophotometry~6 x 10⁶1.30.1 M Na⁺, pH 7, 20°C[4]
SE-DNAEquilibrium Dialysis5.0 x 10⁶Not Reported10 mM Tris-HCl, pH 7.4, 25°C, 72 hours incubation[6]
dsDNAMagnetic Tweezers~1 x 10⁵Not ReportedRoom temperature, PBS buffer[7]

Table 2: DNA Binding Affinity of Ametantrone

DNA TypeMethodBinding Constant (K) (M⁻¹)Kinetic Stability Comparison with MitoxantroneExperimental ConditionsReference
Calf Thymus DNASpectrophotometryData not explicitly statedComplexes dissociate faster than MitoxantroneNot specified

Experimental Protocols

Protocol 1: Quantification of DNA Binding Affinity using UV-Visible Spectrophotometry

This protocol describes the determination of the binding constant of Mitoxantrone or Ametantrone to DNA by monitoring the changes in the absorbance spectrum of the drug upon binding.

Materials:

  • Mitoxantrone or Ametantrone stock solution (in an appropriate solvent like DMSO or water)

  • Calf Thymus DNA stock solution

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, with a specific salt concentration, e.g., 100 mM NaCl)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the drug at a known concentration in the binding buffer.

    • Prepare a series of DNA solutions of varying concentrations in the binding buffer.

  • Spectrophotometric Titration:

    • Set the spectrophotometer to scan the desired wavelength range (e.g., 400-700 nm for Mitoxantrone).

    • Blank the spectrophotometer with the binding buffer.

    • To a cuvette, add a fixed volume of the drug solution.

    • Record the initial absorbance spectrum of the free drug.

    • Incrementally add small aliquots of the DNA stock solution to the cuvette containing the drug.

    • After each addition, mix the solution gently and allow it to equilibrate for a specified time (e.g., 5 minutes).

    • Record the absorbance spectrum after each DNA addition.

  • Data Analysis:

    • Monitor the changes in the absorbance at the wavelength of maximum absorbance (λmax) of the drug. Binding to DNA typically causes hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the λmax.

    • The binding constant (K) can be determined by fitting the absorbance data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.

Protocol 2: Determination of DNA Binding using Fluorescence Spectroscopy

This protocol utilizes the intrinsic fluorescence of Mitoxantrone to study its binding to DNA. The binding event often leads to a change in the fluorescence intensity and/or emission wavelength.

Materials:

  • Mitoxantrone stock solution

  • DNA stock solution

  • Binding buffer

  • Fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation and emission wavelengths for Mitoxantrone (e.g., excitation at ~620 nm and emission scan from 640 to 750 nm).

    • Set the excitation and emission slit widths.

  • Fluorescence Titration:

    • Add a fixed concentration of Mitoxantrone to a fluorescence cuvette containing the binding buffer.

    • Record the initial fluorescence spectrum.

    • Titrate with increasing concentrations of DNA, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Analyze the quenching or enhancement of the fluorescence intensity upon DNA binding.

    • The binding constant can be calculated using the Stern-Volmer equation for quenching data or by fitting the fluorescence change to a binding isotherm.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Mitoxantrone or Ametantrone solution in binding buffer

  • DNA solution in the same binding buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the drug and DNA solutions in the exact same batch of degassed buffer to minimize heat of dilution effects.

    • The concentration of the reactants should be chosen based on the expected binding affinity.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the drug solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the drug into the DNA solution.

  • Data Analysis:

    • The raw ITC data will show a series of heat-release or absorption peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine K, ΔH, and n.

Mandatory Visualizations

Signaling Pathway of Mitoxantrone Action

Mitoxantrone_Pathway Mitoxantrone Mitoxantrone DNA Nuclear DNA Mitoxantrone->DNA Intercalation TopoII Topoisomerase II Mitoxantrone->TopoII DNA_TopoII_complex DNA-TopoII Cleavage Complex (Stabilized) Mitoxantrone->DNA_TopoII_complex Inhibits relegation DNA->DNA_TopoII_complex TopoII->DNA_TopoII_complex Binds to DNA DSB DNA Double-Strand Breaks DNA_TopoII_complex->DSB DDR DNA Damage Response (ATM/ATR, etc.) DSB->DDR NFkB_pathway NF-κB Signaling Pathway DSB->NFkB_pathway Apoptosis Apoptosis DDR->Apoptosis IKB IκB Degradation NFkB_pathway->IKB NFkB NF-κB Activation IKB->NFkB

Caption: Mitoxantrone's mechanism of action leading to apoptosis.

Experimental Workflow for DNA Binding Affinity Quantification

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Drug_prep Prepare Drug Stock (Mitoxantrone/Ametantrone) Titration Perform Titration (Drug + increasing DNA) Drug_prep->Titration DNA_prep Prepare DNA Stock (e.g., Calf Thymus) DNA_prep->Titration Buffer_prep Prepare Binding Buffer Buffer_prep->Titration UV_Vis UV-Vis Spectrophotometry (Absorbance Change) Titration->UV_Vis Fluorescence Fluorescence Spectroscopy (Intensity Change) Titration->Fluorescence ITC Isothermal Titration Calorimetry (Heat Change) Titration->ITC Binding_model Fit Data to Binding Model (e.g., Scatchard, One-site) UV_Vis->Binding_model Fluorescence->Binding_model ITC->Binding_model Parameters Determine Binding Parameters (K, ΔH, n) Binding_model->Parameters

Caption: General workflow for quantifying drug-DNA binding affinity.

References

cellular uptake and localization of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitozantrone, also known as 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, is a potent antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer. Its mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately, cell death.[1][2][3] The efficacy of Mitozantrone is intrinsically linked to its ability to enter cancer cells and localize to its primary site of action, the nucleus. Understanding the dynamics of its cellular uptake and subcellular distribution is therefore critical for optimizing its therapeutic use and overcoming mechanisms of drug resistance.

These application notes provide a comprehensive overview of the cellular uptake and localization of Mitozantrone, detailed protocols for its study, and a summary of quantitative data to aid researchers in their investigations.

Cellular Uptake and Efflux Mechanisms

The cellular uptake of Mitozantrone is a complex process that is not fully elucidated but is thought to occur primarily through passive diffusion across the plasma membrane, driven by the concentration gradient.[4] However, its intracellular accumulation is significantly influenced by active efflux mechanisms, most notably by ATP-binding cassette (ABC) transporters.

P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are two prominent ABC transporters that have been shown to actively pump Mitozantrone out of cancer cells, thereby reducing its intracellular concentration and contributing to multidrug resistance.[5][6] Inhibition of these transporters can lead to increased intracellular accumulation and enhanced cytotoxicity of Mitozantrone.[5]

Subcellular Localization

Once inside the cell, Mitozantrone exhibits a distinct subcellular distribution pattern. While its primary target is nuclear DNA, a significant portion of the drug localizes to cytoplasmic compartments. Confocal microscopy studies have revealed that Mitozantrone preferentially accumulates in the cytoplasm , nuclear membrane , and nucleoli .[7] At cytotoxic concentrations, a predominant localization within lysosomes has also been observed.[8] This cytoplasmic sequestration may play a role in both the drug's mechanism of action and in resistance, as it can limit the amount of drug reaching the nucleus.[8]

The distribution between the nucleus and cytoplasm is dynamic and can be influenced by factors such as drug concentration, incubation time, and the expression of efflux transporters.[5][7]

Quantitative Data Summary

The following tables summarize quantitative data on the uptake and subcellular distribution of Mitozantrone from various studies.

Table 1: Cellular Uptake of Mitozantrone in Different Cell Lines

Cell LineDrug Concentration (µM)Incubation Time (h)Fold Increase in Uptake with P-gp Inhibitor (Verapamil)Reference
HL-60 (sensitive)Not specifiedNot specifiedNo significant change[5]
HL-60/DOX (P-gp positive)Not specifiedNot specified3.1[5]
PaCa440.52~1.35 (encapsulated vs. free)[4]

Table 2: Subcellular Distribution of Mitozantrone

Cell LineDrug Concentration (µM)Incubation Time (h)Nuclear/Cytoplasmic RatioNotesReference
K56221VariableAnalysis by confocal spectral imaging[7]
K562101Increased nuclear accumulation at higher concentrationAnalysis by confocal spectral imaging[7]
HL-60/DOX (P-gp positive)Not specifiedNot specifiedReduced nuclear uptakeReversed by Verapamil[5]

Experimental Protocols

Protocol 1: Determination of Mitozantrone Cellular Uptake by Fluorescence Microscopy

This protocol describes a method for the qualitative and semi-quantitative analysis of Mitozantrone uptake in live cells using fluorescence microscopy.

Materials:

  • Mitozantrone hydrochloride

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging solution (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~610 nm, Emission: ~685 nm)[5]

  • Culture vessels suitable for microscopy (e.g., glass-bottom dishes)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Drug Treatment: Prepare a working solution of Mitozantrone in complete culture medium at the desired concentration (e.g., 1-10 µM).

  • Remove the culture medium from the cells and replace it with the Mitozantrone-containing medium.

  • Incubate the cells for the desired time period (e.g., 1, 2, or 4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, gently aspirate the drug-containing medium and wash the cells three times with pre-warmed PBS to remove extracellular Mitozantrone.

  • Imaging: Replace the PBS with a pre-warmed live-cell imaging solution.

  • Immediately visualize the cells using a fluorescence microscope. Capture images of both fluorescence and brightfield channels.

  • Image Analysis (Optional): Use image analysis software to quantify the mean fluorescence intensity per cell to obtain a semi-quantitative measure of drug uptake.

Protocol 2: Quantification of Mitozantrone Efflux by Flow Cytometry

This protocol provides a method to quantify the efflux of Mitozantrone from cells, often mediated by ABC transporters.

Materials:

  • Mitozantrone hydrochloride

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer with a red laser (e.g., 633 nm) and appropriate emission filters

  • ABC transporter inhibitor (e.g., Verapamil, Cyclosporin A) (optional)

Procedure:

  • Cell Preparation: Harvest cells (using trypsin-EDTA for adherent cells) and wash them with PBS. Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Drug Loading: Add Mitozantrone to the cell suspension to a final concentration of 10 µM.

  • Incubate the cells for 1 hour at 37°C to allow for drug uptake.

  • (Optional) Inhibition of Efflux: For inhibitor studies, prepare a parallel sample and add the ABC transporter inhibitor at its effective concentration 30 minutes prior to the addition of Mitozantrone.

  • Washing: After the loading period, pellet the cells by centrifugation (300 x g for 5 minutes) and wash them twice with ice-cold PBS to stop further uptake and efflux.

  • Efflux Initiation: Resuspend the cell pellet in pre-warmed complete culture medium (without Mitozantrone) and incubate at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the cell suspension.

  • Flow Cytometry Analysis: Immediately analyze the fluorescence of the cells using a flow cytometer. Record the median fluorescence intensity (MFI) of the cell population at each time point.

  • Data Analysis: Plot the MFI against time to visualize the rate of Mitozantrone efflux. A slower decrease in MFI indicates reduced efflux.

Protocol 3: Subcellular Fractionation for Mitozantrone Localization

This protocol describes the separation of nuclear and cytoplasmic fractions to determine the subcellular localization of Mitozantrone.

Materials:

  • Cell pellet

  • Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease inhibitors)

  • Detergent (e.g., NP-40)

  • Nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors)

  • Microcentrifuge

  • Method for quantifying Mitozantrone (e.g., HPLC, spectrofluorometry)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold hypotonic buffer.

  • Incubate on ice for 15 minutes to allow the cells to swell.

  • Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds to lyse the plasma membrane.

  • Nuclear Pellet Isolation: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.

  • Nuclear Lysis: Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer.

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Quantification: Quantify the amount of Mitozantrone in both the cytoplasmic and nuclear fractions using a suitable analytical method.

Signaling Pathways and Visualizations

The efflux of Mitozantrone, a key determinant of its efficacy, is regulated by complex signaling pathways that control the expression and activity of ABC transporters.

P-glycoprotein Regulation and Mitozantrone Efflux

The PI3K/Akt and Wnt/β-catenin signaling pathways are known to regulate the expression of P-glycoprotein (MDR1). Activation of these pathways can lead to increased P-gp expression and enhanced Mitozantrone efflux, contributing to drug resistance.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Wnt_R Wnt Receptor (Frizzled/LRP5/6) Destruction_Complex Destruction Complex Wnt_R->Destruction_Complex Inhibits Pgp P-glycoprotein (MDR1) Mitozantrone_out Mitozantrone (extracellular) Pgp->Mitozantrone_out Mitozantrone_in Mitozantrone (intracellular) Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds and activates Destruction_Complex->Beta_Catenin Degrades Mitozantrone_in->Mitozantrone_out Efflux MDR1_Gene MDR1 Gene TCF_LEF->MDR1_Gene Promotes transcription MDR1_Gene->Pgp Leads to protein expression G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture B Seed Cells on Appropriate Vessels A->B C Treat with Mitozantrone (± Inhibitors) B->C D Incubate for Defined Time C->D E Wash to Remove Extracellular Drug D->E F Fluorescence Microscopy (Live or Fixed Cells) E->F G Flow Cytometry E->G H Subcellular Fractionation E->H I Quantify Fluorescence Intensity F->I J Determine Median Fluorescence Intensity G->J K Quantify Drug in Fractions H->K L Assess Cellular Uptake, Efflux, and Localization I->L J->L K->L

References

Application Notes and Protocols for In Vivo Imaging with 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is a synthetic compound belonging to the anthraquinone class of molecules. Structurally similar to the approved anticancer drug mitoxantrone, this compound is under investigation for its potential as a fluorescent probe for in vivo imaging. Its core structure allows for intercalation into DNA, a mechanism that can be exploited for visualizing rapidly proliferating cells, such as those in cancerous tumors. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo fluorescence imaging studies.

Disclaimer: Limited direct experimental data exists for the in vivo imaging applications of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-. The following protocols and data are largely based on its structural analog, mitoxantrone, and should serve as a starting point for experimental design and optimization.

Physicochemical and Fluorescent Properties

PropertyValue (for Mitoxantrone)Reference
Excitation Maxima 610 nm and 660 nm[1]
Emission Maximum 685 nm[1]
Molecular Weight 444.48 g/mol
Mechanism of Action DNA Intercalation[2]

Mechanism of Action: DNA Intercalation

The planar aromatic core of 9,10-Anthracenedione derivatives allows them to insert between the base pairs of double-stranded DNA. This interaction can alter the fluorescence properties of the molecule and forms the basis for its use as an imaging agent for DNA-rich structures like the cell nucleus.

G Compound 9,10-Anthracenedione Derivative Intercalation Intercalation Compound->Intercalation DNA Double-Stranded DNA DNA->Intercalation Fluorescence Altered Fluorescence Signal Intercalation->Fluorescence Imaging In Vivo Imaging Fluorescence->Imaging G cluster_prep Preparation cluster_injection Administration cluster_imaging Imaging cluster_analysis Analysis AnimalPrep Anesthetize Mouse PreImage Pre-injection Imaging (Autofluorescence) AnimalPrep->PreImage AgentPrep Prepare Imaging Agent Injection Administer Agent (e.g., Intravenous) AgentPrep->Injection PostImage Post-injection Imaging (Time-course) Injection->PostImage PreImage->Injection ROI Region of Interest (ROI) Analysis PostImage->ROI Quant Quantify Signal Intensity ROI->Quant

References

Troubleshooting & Optimization

solubility of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- in aqueous buffers. The information provided is based on the properties of the structurally similar compound, Mitoxantrone.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- in aqueous buffers?

A1: While specific data for this exact molecule is limited, data for the closely related compound Mitoxantrone indicates that it is sparingly soluble in water.[1][2] Its solubility is highly dependent on the pH of the aqueous buffer. In Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility of Mitoxantrone hydrochloride is approximately 10 mg/mL.[3][4]

Q2: How does pH affect the solubility and stability of this compound?

A2: The pH of the buffer is a critical factor. The maximum stability for Mitoxantrone is observed in the pH range of 2-4.5.[1][5] The compound's stability decreases at higher pH levels, with instability reported at pH 7.4.[1][5] It is important to consider that the compound may decompose in alkaline solutions, such as 0.1 N NaOH.[5]

Q3: What are some recommended solvents for preparing stock solutions?

A3: For preparing concentrated stock solutions, organic solvents are recommended. Mitoxantrone hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 50 mg/mL, and in ethanol at about 5 mg/mL.[3][4] These stock solutions can then be further diluted into aqueous buffers for experiments. When diluting, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects in biological assays.[3]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Solution 1: Check the pH of your buffer. As indicated, solubility is pH-dependent. If you are using a neutral or alkaline buffer, the solubility may be limited. Consider preparing the solution in a slightly acidic buffer (pH 2-4.5) for maximal stability and potentially improved solubility.[1][5]

  • Solution 2: Prepare a stock solution in an organic solvent. Dissolve the compound in DMSO or DMF to create a concentrated stock solution.[3][4] This stock can then be serially diluted into your aqueous buffer of choice. Be mindful of the final organic solvent concentration in your working solution.[3]

  • Solution 3: Gentle heating and sonication. Gentle warming and brief sonication can aid in the dissolution of the compound. However, monitor for any color changes that might indicate degradation, especially at higher pH values.

Issue 2: The solution changes color or a precipitate forms over time.

  • Solution 1: Assess the stability at your working pH. The compound is known to be unstable at pH 7.4 and above.[1][5] If your experimental conditions require a higher pH, it is recommended to prepare fresh solutions immediately before use and not to store them. Aqueous solutions of Mitoxantrone are not recommended for storage for more than one day.[3]

  • Solution 2: Store stock solutions appropriately. Stock solutions prepared in organic solvents should be stored at -20°C.[3] When properly stored, the solid compound is stable for at least four years.[3]

Quantitative Solubility Data

The following table summarizes the solubility of the analogous compound, Mitoxantrone hydrochloride, in various solvents and buffers.

Solvent/BufferApproximate SolubilityReference
PBS (pH 7.2)10 mg/mL[3][4]
WaterSparingly soluble[1][2]
pH 4 Acetate Buffer3 - 5 mg/mL[5]
pH 9 Borate Buffer< 1 mg/mL[5]
0.1N HCl1 - 3 mg/mL[5]
0.1N NaOHDecomposes[5]
DMSO50 mg/mL[3][4]
DMF50 mg/mL[3][4]
Ethanol5 mg/mL[3][4]
Methanol< 1 mg/mL[5]

Experimental Protocols

Protocol for Preparing a Working Solution in Aqueous Buffer

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 50 mg/mL). Ensure the solid is completely dissolved. Purging with an inert gas can be beneficial.[3]

  • Dilution into Aqueous Buffer:

    • Obtain your desired aqueous buffer (e.g., PBS, pH 7.2).

    • Perform serial dilutions of the stock solution into the aqueous buffer to achieve your final desired working concentration.

    • Ensure the residual amount of the organic solvent is insignificant in the final working solution to prevent any unwanted physiological effects.[3]

  • Usage and Storage:

    • Use the freshly prepared aqueous solution immediately, especially if the pH is neutral or alkaline.

    • It is not recommended to store aqueous solutions for more than 24 hours.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh Solid Compound stock Dissolve in Organic Solvent (e.g., DMSO) start->stock High Concentration dilute Serially Dilute into Aqueous Buffer stock->dilute e.g., 50 mg/mL end Working Solution dilute->end Final Concentration experiment Perform Biological Experiment end->experiment Immediate Use analysis Data Analysis experiment->analysis

Caption: Experimental workflow for preparing and using the compound.

signaling_pathway compound 9,10-Anthracenedione Derivative dna Cellular DNA compound->dna Intercalates topo_ii Topoisomerase IIα compound->topo_ii Inhibits topo_ii->dna Relaxes DNA Supercoils crosslinks DNA-Protein Crosslinks topo_ii->crosslinks Induces apoptosis Cell Cycle Arrest & Apoptosis crosslinks->apoptosis

Caption: Simplified mechanism of action based on Mitoxantrone.

References

improving the solubility of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing the investigational anticancer agent 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as AQ4.

Frequently Asked Questions (FAQs)

Q1: What is 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound)?

A1: this compound is a synthetic anthraquinone derivative investigated for its potent anticancer properties. Structurally, it is designed to act as a DNA intercalator and a topoisomerase II inhibitor, mechanisms that disrupt DNA replication and repair in rapidly dividing cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Q2: What are the main challenges when working with this compound in experiments?

A2: The primary challenge is its low aqueous solubility. As a highly lipophilic molecule, this compound is practically insoluble in water and aqueous buffers at neutral pH, which can complicate the preparation of stock solutions and lead to precipitation in cell culture media or physiological buffers.

Q3: What is the general approach to improving the solubility of this compound?

A3: The solubility of this compound can be significantly improved by using organic solvents, adjusting the pH of the solution, or employing formulation strategies. The presence of basic dimethylamino groups in its structure means that solubility is highly pH-dependent and increases in acidic conditions.

Q4: What solvents are recommended for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. One supplier indicates a solubility of at least 10 mg/mL in DMSO.[1] For some applications, Dimethylformamide (DMF) or ethanol may also be used, although solubility might be lower.

Q5: Can I dissolve this compound directly in my aqueous experimental buffer?

A5: It is not recommended. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in very low concentrations and potential precipitation. A concentrated stock solution in an appropriate organic solvent should be prepared first and then diluted into the final aqueous medium.

Q6: How does pH affect the solubility of this compound?

A6: this compound contains multiple basic amine groups. In acidic conditions (lower pH), these groups become protonated, forming salts that are significantly more water-soluble. Therefore, preparing solutions in slightly acidic buffers can be an effective strategy to increase aqueous solubility, provided the pH is compatible with your experimental system.

Troubleshooting Guide: Solubility Issues

Issue EncounteredProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer/media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic cosolvent (e.g., DMSO) in the final solution. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO for most cell lines).3. Perform a serial dilution: Instead of a single large dilution step, dilute the stock solution in smaller steps.4. Use a solubilizing agent: Consider incorporating a pharmaceutically acceptable surfactant like Tween® 80 or a cyclodextrin into your final buffer, if your experimental design allows.
Compound appears insoluble or forms a suspension in the primary solvent (e.g., DMSO). The compound may be impure, or the concentration attempted is too high. The solvent may be old or contain absorbed water.1. Use fresh, anhydrous grade DMSO. 2. Gently warm the solution (e.g., to 37°C) and/or use a vortex or sonicator to aid dissolution.3. Verify the maximum solubility by starting with a small amount of compound and titrating the solvent.4. Check the purity of the compound using an appropriate analytical method if possible.
Inconsistent experimental results or lower-than-expected potency. The compound may not be fully dissolved, leading to an inaccurate effective concentration. The compound may be degrading in solution.1. Visually inspect your solutions (including the final diluted solution) for any signs of precipitation before each experiment.2. Prepare fresh dilutions from the stock solution immediately before use.3. Store the stock solution properly: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general method for preparing a high-concentration stock solution for use in in vitro cell-based assays.

Materials:

  • 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound) (Molecular Weight: 412.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 412.5 g/mol × 1000 mg/g = 4.125 mg

  • Weigh the compound: Carefully weigh out 4.125 mg of this compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If insolubility persists, sonicate the solution for 5-10 minutes or warm it gently in a 37°C water bath until all solid is dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (a few days), 2-8°C may be acceptable.

Protocol 2: Dilution of this compound Stock for Cell Culture Experiments

This protocol describes how to dilute the 10 mM DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium appropriate for your cell line

Methodology:

  • Determine the final desired concentration of this compound and the final volume needed for your experiment.

  • Calculate the volume of stock solution required. Use the formula: M1V1 = M2V2

    • M1 = Concentration of stock solution (10 mM)

    • V1 = Volume of stock solution to add (?)

    • M2 = Final concentration in media (e.g., 10 µM)

    • V2 = Final volume of media (e.g., 1 mL)

    • V1 = (10 µM × 1 mL) / 10,000 µM = 0.0001 mL or 0.1 µL

  • Perform a serial dilution (Recommended): Direct pipetting of very small volumes like 0.1 µL is inaccurate. It is better to perform an intermediate dilution.

    • Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This creates a 100 µM intermediate solution. Vortex gently.

    • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final volume of 1 mL with a 10 µM concentration of this compound.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. In the example above, the final DMSO concentration would be 0.1%.

  • Application: Immediately add the final diluted this compound solution to your cells.

Visualizing Workflows and Mechanisms

Logical Workflow for Solubility Troubleshooting

This diagram outlines the decision-making process when encountering solubility issues with this compound.

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare Stock Solution in DMSO dilute Dilute Stock into Aqueous Buffer/Medium start->dilute observe Observe for Precipitation dilute->observe soluble Solution is Clear Proceed with Experiment observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes option1 Decrease Final Concentration precipitate->option1 option2 Increase Cosolvent % (e.g., DMSO < 0.5%) precipitate->option2 option3 Use Solubilizing Agent (e.g., Surfactant) precipitate->option3 option4 Lower pH of Buffer (if compatible) precipitate->option4 option1->dilute option2->dilute option3->dilute option4->dilute

A flowchart for troubleshooting this compound solubility issues.
Simplified Signaling Pathway of this compound Action

This diagram illustrates the mechanism of action for this compound, from entering the cell to inducing apoptosis.

G cluster_nucleus Cell Nucleus cluster_response Cellular Response This compound This compound (Drug) CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion Intercalation DNA Intercalation CellMembrane->Intercalation DNA Nuclear DNA TopoII Topoisomerase II TopoII->DNA CleavageComplex Stabilized TopoII- DNA Cleavage Complex TopoII->CleavageComplex Intercalation->DNA Intercalation->CleavageComplex DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB DDR DNA Damage Response (ATM/ATR Kinases) DSB->DDR CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Mechanism of this compound leading to cancer cell apoptosis.

References

Technical Support Center: Mitoxantrone (9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-) Photobleaching and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitoxantrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the photobleaching of Mitoxantrone during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Mitoxantrone?

Mitoxantrone has two excitation maxima at approximately 610 nm and 660 nm, with an emission maximum around 685 nm.[1][2] To minimize photobleaching, it is advisable to use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

Q2: My Mitoxantrone signal is fading rapidly during imaging. What are the likely causes?

Rapid signal loss, or photobleaching, is a common issue in fluorescence microscopy. For Mitoxantrone, this can be caused by several factors:

  • High Excitation Light Intensity: Excessive laser power is a primary driver of photobleaching.

  • Prolonged Exposure Time: Continuous or repeated exposure to the excitation light source will lead to cumulative photodamage.

  • Presence of Reactive Oxygen Species (ROS): The interaction of excited Mitoxantrone with molecular oxygen can generate ROS, which in turn can destroy the fluorophore. Mitoxantrone itself has been shown to act as a photosensitizer, potentially contributing to ROS production.

  • Suboptimal Mounting Medium: The chemical environment of the fluorophore can significantly impact its photostability. An inappropriate mounting medium may not effectively scavenge free radicals.

Q3: How can I prevent or minimize the photobleaching of Mitoxantrone?

Several strategies can be employed to mitigate photobleaching:

  • Optimize Imaging Parameters:

    • Reduce Laser Power: Use the lowest laser power necessary for a clear image.

    • Decrease Exposure Time: Minimize the duration of exposure for each image acquisition.

    • Increase Scan Speed: For confocal microscopy, a faster scan speed can reduce the dwell time of the laser on any given point.

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium. These reagents are designed to quench triplet states and scavenge reactive oxygen species.

  • Oxygen Depletion: For in vitro experiments, oxygen scavenging systems can be added to the imaging buffer to reduce the availability of molecular oxygen.

  • Proper Sample Preparation: Ensure that the mounting medium is fresh and properly mixed to ensure the effectiveness of the antifade components.

Q4: Which antifade reagents are compatible with Mitoxantrone?

While specific studies on the compatibility of all commercial antifade reagents with Mitoxantrone are limited, several commonly used antifade agents are likely to be effective. These include reagents containing:

  • p-Phenylenediamine (PPD): A highly effective antifade agent. However, it can be toxic and may not be suitable for live-cell imaging. It can also cause autofluorescence at shorter excitation wavelengths.[3][4]

  • n-Propyl Gallate (NPG): A less toxic alternative to PPD that can be used in live-cell imaging, though it may have some biological effects.[3]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another less toxic antifade reagent.[3]

It is recommended to empirically test a few different antifade reagents to determine the most effective one for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid and complete signal loss upon initial laser exposure. Extremely high laser power.Drastically reduce the laser power to the lowest detectable level and gradually increase it.
Gradual fading of the signal during a time-lapse experiment. Cumulative phototoxicity and photobleaching.Reduce the frequency of image acquisition, decrease the laser power, and/or use an antifade reagent.
High background fluorescence that obscures the Mitoxantrone signal. Autofluorescence from the sample or mounting medium.Use a mounting medium with low intrinsic fluorescence. Consider using spectral unmixing if your microscope has this capability. PPD-containing antifades can be autofluorescent.[4]
Inconsistent fluorescence intensity between different regions of the sample. Uneven distribution of the antifade reagent or localized differences in the chemical environment.Ensure the mounting medium is thoroughly mixed and evenly applied.
No Mitoxantrone signal detected. Incorrect filter sets or laser lines.Verify that the excitation and emission filters are appropriate for Mitoxantrone's spectral profile (Excitation: ~610/660 nm, Emission: ~685 nm).[1][2]

Quantitative Data on Photobleaching

Currently, there is a lack of publicly available, standardized quantitative data on the photobleaching quantum yield and kinetics of Mitoxantrone under various microscopy conditions. Researchers are encouraged to perform their own characterizations to optimize their imaging protocols.

Experimental Protocols

Protocol for Quantifying Mitoxantrone Photobleaching

This protocol provides a method for measuring the rate of photobleaching of Mitoxantrone in your own experimental setup.

Materials:

  • Mitoxantrone-labeled sample (e.g., fixed cells, tissue section)

  • Fluorescence microscope with a stable light source (e.g., laser scanning confocal)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your Mitoxantrone-labeled sample as you would for a typical imaging experiment.

  • Microscope Setup:

    • Select the appropriate laser line for excitation (e.g., 633 nm or a tunable laser set to ~650-660 nm).

    • Set the emission collection window to capture the Mitoxantrone fluorescence (e.g., 670-720 nm).

    • Choose a region of interest (ROI) with clear Mitoxantrone staining.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI.

    • Use a constant, relatively high laser power to induce measurable photobleaching.

    • Keep all other imaging parameters (e.g., gain, offset, pinhole size, scan speed) constant throughout the time series.

    • Acquire images at regular intervals (e.g., every 5 seconds) for a duration sufficient to observe significant signal decay (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI within the stained area and a background ROI in an unstained area.

    • Measure the mean fluorescence intensity within the signal ROI and the background ROI for each time point.

    • Subtract the mean background intensity from the mean signal intensity for each time point to correct for background noise.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time.

    • Fit the decay curve to an exponential function (or a multi-exponential function if the decay is complex) to determine the photobleaching rate constant.

Protocol for Evaluating the Efficacy of Antifade Reagents

This protocol allows for the comparison of different antifade reagents for their ability to protect Mitoxantrone from photobleaching.

Materials:

  • Mitoxantrone-labeled samples (multiple identical slides)

  • A selection of different antifade mounting media to test

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare multiple identical Mitoxantrone-labeled samples.

  • Mounting: Mount each sample with a different antifade reagent according to the manufacturer's instructions. Include a control sample mounted in a buffer without any antifade agent (e.g., PBS/glycerol).

  • Imaging and Analysis:

    • For each mounted sample, follow the "Protocol for Quantifying Mitoxantrone Photobleaching" described above.

    • Use the exact same imaging parameters (laser power, exposure time, etc.) for all samples.

  • Comparison:

    • Plot the normalized intensity decay curves for each antifade reagent on the same graph.

    • Compare the photobleaching rate constants calculated for each condition. The antifade reagent that results in the slowest decay rate is the most effective under your experimental conditions.

Visualizations

Experimental_Workflow_Photobleaching_Quantification cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep Prepare Mitoxantrone-labeled sample setup Set up microscope with appropriate excitation and emission settings prep->setup Mount sample acquire Acquire time-lapse series with constant, high laser power setup->acquire measure Measure mean fluorescence intensity in signal and background ROIs acquire->measure correct Background correct and normalize intensity measure->correct plot Plot normalized intensity vs. time correct->plot fit Fit decay curve to determine photobleaching rate plot->fit

Caption: Workflow for quantifying Mitoxantrone photobleaching.

Troubleshooting_Logic cluster_solutions start Rapid Signal Loss? reduce_power Reduce Laser Power start->reduce_power Yes check_filters Verify Filter Sets start->check_filters No Signal reduce_time Decrease Exposure Time reduce_power->reduce_time add_antifade Use Antifade Reagent reduce_time->add_antifade

Caption: Basic troubleshooting logic for Mitoxantrone signal loss.

References

Technical Support Center: Cytotoxicity of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Pixantrone) in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the cytotoxicity of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as Pixantrone. This guide includes a summary of cytotoxicity data, detailed experimental protocols, troubleshooting FAQs, and diagrams of relevant signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Pixantrone and the structurally related compound Mitoxantrone in non-cancerous cell lines. Data for Pixantrone in non-cancerous lines is limited, necessitating a comparative approach with its analog.

CompoundCell LineCell TypeAssayExposure TimeIC50 Value
Pixantrone H9c2Rat MyoblastMTT48 hours> 50 µg/mL
Pixantrone H9c2 (non-differentiated)Rat MyoblastNRU48 hoursConcentration-dependent decrease in viability observed at 0.1, 1, and 10 µM.[1]
Mitoxantrone FibroblastsHuman Connective TissueCell Viability AssayNot SpecifiedNo significant toxicity up to 1 µM.[2]
Mitoxantrone Normal Human Astrocytes (NHA)Human AstrocyteCell Viability AssayNot SpecifiedNo significant toxicity up to 1 µM.[2]

Note: The provided data for Pixantrone indicates low cytotoxicity in the tested non-cancerous cell line. Further studies on a wider range of non-cancerous cell lines are required to establish a comprehensive cytotoxicity profile.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a general guide and may require optimization based on the specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pixantrone) and include untreated and vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the extent of cell lysis.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the test compound.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

Troubleshooting and FAQs

This section addresses common issues encountered during in vitro cytotoxicity experiments.

Q1: My IC50 values are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells and experiments. Over-confluent or sparsely seeded cells can respond differently to cytotoxic agents.

  • Compound Stability: Verify the stability and proper storage of your test compound. Repeated freeze-thaw cycles can degrade the compound.

  • Incubation Time: The duration of compound exposure significantly impacts the IC50 value. Maintain a consistent incubation time for all comparative experiments.

  • Assay-Specific Variability: Different cytotoxicity assays measure different cellular parameters (metabolic activity, membrane integrity, etc.) and can yield different IC50 values.

Q2: I am observing high background noise in my LDH assay.

A2: High background in an LDH assay can be due to:

  • Serum in Culture Medium: Some sera contain endogenous LDH, which can contribute to the background signal. Using heat-inactivated serum or a serum-free medium for the assay can mitigate this.

  • Phenol Red: Phenol red in the culture medium can interfere with the absorbance reading. Using phenol red-free medium is recommended.

  • Cell Handling: Rough handling of cells during seeding or media changes can cause premature cell lysis and LDH release.

Q3: In my Annexin V/PI assay, I see a large population of PI-positive/Annexin V-negative cells. What does this indicate?

A3: This population typically represents necrotic cells. Necrosis is a form of cell death characterized by rapid plasma membrane rupture, allowing PI to enter and stain the nucleus without the preceding PS externalization seen in apoptosis. This could indicate that at the tested concentration, your compound is inducing necrosis rather than or in addition to apoptosis.

Q4: My MTT assay results show an increase in absorbance at high compound concentrations. Why is this happening?

A4: This phenomenon can be caused by:

  • Compound Interference: The test compound itself may be colored or may react with MTT, leading to a false-positive signal. It is crucial to run a control with the compound in cell-free media to check for any direct reaction with MTT.

  • Cellular Stress Response: At certain concentrations, some compounds can induce a stress response that temporarily increases metabolic activity before causing cell death, leading to an initial increase in formazan production.

Q5: How do I choose the most appropriate cytotoxicity assay for my experiment?

A5: The choice of assay depends on the research question:

  • MTT/XTT/WST assays: Good for high-throughput screening and assessing overall cell viability and proliferation.

  • LDH assay: Specifically measures cell membrane damage and necrosis.

  • Annexin V/PI assay: Provides detailed information on the mode of cell death (apoptosis vs. necrosis).

  • Caspase activity assays: Can be used to confirm the involvement of specific apoptotic pathways.

It is often recommended to use multiple assays that measure different endpoints to obtain a comprehensive understanding of the compound's cytotoxic effects.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the signaling pathways affected by anthracenediones.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Non-cancerous cell line) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Pixantrone stock solution and dilutions) Treatment Compound Treatment (Incubation for 24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Mode_of_Death Mode of Cell Death Analysis Data_Acquisition->Mode_of_Death

Caption: A general workflow for in vitro cytotoxicity testing.

Anthracenedione_Signaling_Pathway Signaling Pathways of Anthracenedione-Induced Cytotoxicity cluster_drug Drug Action cluster_cellular Cellular Targets cluster_damage Cellular Damage cluster_response Cellular Response Anthracenedione Anthracenedione (e.g., Pixantrone) DNA_Intercalation DNA Intercalation Anthracenedione->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracenedione->Topoisomerase_II Replication_Inhibition Replication & Transcription Inhibition DNA_Intercalation->Replication_Inhibition DNA_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Strand_Breaks Mitotic_Perturbations Mitotic Perturbations DNA_Strand_Breaks->Mitotic_Perturbations Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Strand_Breaks->Apoptosis_Induction Replication_Inhibition->Cell_Cycle_Arrest Mitotic_Perturbations->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Key signaling events in anthracenedione-induced cytotoxicity.

References

Technical Support Center: Optimizing Staining with 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (MitoView™ 633)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, commonly known as MitoView™ 633. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful mitochondrial staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (MitoView™ 633) and what is its primary application?

A1: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, or MitoView™ 633, is a far-red fluorescent dye specifically designed for staining mitochondria in live cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2][4]

Q2: What are the spectral properties of MitoView™ 633?

A2: MitoView™ 633 has an excitation maximum at approximately 622 nm and an emission maximum at around 648 nm.[1][5][6] It can be optimally detected using settings for Cy®5 and other far-red dyes.[1][2] However, it's important to note that it also exhibits some visible red fluorescence and can be imaged using Cy®3 settings, which may limit its use in multicolor imaging with other red probes.[1][2][7]

Q3: Is MitoView™ 633 suitable for fixed cells?

A3: No, MitoView™ 633 is designed for use in live cells only. Subsequent fixation of cells after staining will either reduce or completely abolish the fluorescent signal.[1][2][3] For staining mitochondria in fixed cells, alternative methods such as immunofluorescence with mitochondrial marker antibodies are recommended.[4]

Q4: What is the recommended concentration range for MitoView™ 633?

A4: The optimal staining concentration can vary depending on the cell type and experimental conditions. A general starting recommendation is to test a concentration range between 20 nM and 200 nM.[1][3] It is advisable to start with a lower concentration to avoid potential off-target staining of other cellular structures.[1][3]

Q5: How long should I incubate the cells with MitoView™ 633?

A5: A typical incubation time is 15 minutes or longer at 37°C.[1][3] However, the optimal incubation time may need to be determined empirically for your specific cell type and experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Staining 1. Low Mitochondrial Membrane Potential: The dye's accumulation is dependent on the mitochondrial membrane potential. Compromised or unhealthy cells may have depolarized mitochondria. 2. Incorrect Filter/Laser Settings: The imaging system may not be optimized for far-red fluorescence. 3. Insufficient Dye Concentration or Incubation Time: The concentration or incubation time may be too low for the specific cell type. 4. Dye Degradation: Improper storage of the dye can lead to loss of function.1. Use a positive control with healthy, actively respiring cells. Consider using a mitochondrial membrane potential-independent dye like MitoView™ Green for comparison.[4] 2. Ensure you are using the appropriate laser line (e.g., 633 nm or 635 nm) and emission filter (e.g., Cy®5 settings).[1] 3. Perform a titration of the dye concentration (e.g., 20-200 nM) and vary the incubation time (e.g., 15-60 minutes) to find the optimal conditions for your cells.[1][3] 4. Store the dye desiccated at -20°C, protected from light, as recommended.[3]
High Background Fluorescence 1. Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding and staining of other cellular compartments.[1][3] 2. Suboptimal Washing: Although it's a no-wash dye, in some cases, residual dye in the medium can contribute to background.1. Reduce the staining concentration. Perform a concentration optimization to find the lowest effective concentration.[1] 2. While not always necessary, you can try replacing the staining solution with fresh pre-warmed medium or buffer before imaging.[1][3]
Off-Target Staining 1. High Dye Concentration: Similar to high background, excessive concentrations can cause the dye to accumulate in structures other than mitochondria.[1][3]1. Lower the concentration of MitoView™ 633. Titrate the dye to determine the optimal concentration that provides specific mitochondrial staining with minimal off-target effects.[1][3]
Photobleaching 1. High Laser Power or Prolonged Exposure: Excessive light exposure can cause the fluorophore to fade.1. MitoView™ 633 has been shown to have minimal photobleaching at recommended concentrations.[5][8] However, it is always good practice to use the lowest possible laser power and exposure time necessary to acquire a good signal.
Cell Toxicity 1. High Dye Concentration or Prolonged Incubation: Although generally considered non-toxic at working concentrations, high concentrations or very long incubation times could potentially affect cell health.1. Use the lowest effective concentration and the shortest necessary incubation time. Monitor cell morphology and viability as part of your experimental controls.
Incompatibility with Other Dyes 1. Spectral Overlap: MitoView™ 633 has a broad emission spectrum and can show some fluorescence in the red channel (Cy®3 settings).[1][2][7]1. Be cautious when performing two-color imaging with other red fluorescent probes. It is recommended to check for spectral compatibility using a fluorescence spectra viewer. MitoView™ 633 has been shown to be compatible with green-emitting dyes like Fluo-4 AM and red-emitting dyes like MitoSOX Red when appropriate filter sets are used.[5][8]

Quantitative Data Summary

Table 1: Spectral Properties of MitoView™ 633

PropertyValueReference
Excitation Maximum~622 nm[5][6]
Emission Maximum~648 nm[5][6]
Recommended Laser Line633 nm / 635 nm[1]
Recommended Emission FilterCy®5 settings[1][2]

Table 2: Recommended Staining Parameters

ParameterRecommended RangeReference
Staining Concentration20 - 200 nM[1][3]
Incubation Time≥ 15 minutes[1][3]
Incubation Temperature37°C[1][3]

Detailed Experimental Protocol

This protocol provides a general guideline for staining live cells with MitoView™ 633. Optimization may be required for different cell types and applications.

Materials:

  • MitoView™ 633

  • Anhydrous DMSO

  • Live cells in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filters for far-red fluorescence

Procedure:

  • Prepare a Stock Solution:

    • Dissolve the contents of one 50 µg vial of MitoView™ 633 in 460 µL of anhydrous DMSO to make a 200 µM stock solution.[3]

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

  • Prepare the Staining Solution:

    • On the day of the experiment, thaw an aliquot of the MitoView™ 633 stock solution.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 20-200 nM). It is recommended to prepare a 10X working solution first to avoid exposing cells to a transient high concentration of the dye.[1][3]

  • Cell Staining:

    • For adherent cells: Remove the culture medium and add the pre-warmed staining solution to the cells.

    • For suspension cells: Pellet the cells by centrifugation and resuspend them in the pre-warmed staining solution.

    • Alternatively, the 10X working solution can be added directly to the existing cell culture medium (add 1/10th of the volume) and mixed gently.[1][3]

  • Incubation:

    • Incubate the cells for at least 15 minutes at 37°C, protected from light.[1][3]

  • Imaging:

    • The dye is designed for no-wash imaging, so cells can be imaged directly in the staining solution.

    • Optionally, the staining solution can be replaced with fresh pre-warmed medium or buffer before imaging to reduce potential background fluorescence.[1][3]

    • Image the cells using a fluorescence microscope equipped with a laser line and filter set appropriate for Cy®5 (e.g., excitation at 633 nm and emission detection at >650 nm).

Visualizations

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 200 µM Stock Solution in DMSO prep_working Dilute to 20-200 nM in pre-warmed medium prep_stock->prep_working Dilute add_dye Add staining solution to live cells prep_working->add_dye incubate Incubate for ≥15 min at 37°C add_dye->incubate Incubate optional_wash Optional: Replace with fresh medium incubate->optional_wash image Image using Cy®5 settings optional_wash->image

Caption: General experimental workflow for staining live cells with MitoView™ 633.

Troubleshooting_Workflow cluster_weak Weak/No Staining cluster_background High Background/Off-Target cluster_photobleaching Photobleaching start Staining Issue Observed check_health Are cells healthy? start->check_health Weak Signal check_conc Is concentration too high? start->check_conc High Background check_laser Is laser power too high? start->check_laser Signal Fades check_settings Correct laser/filter settings? check_health->check_settings Yes optimize_conc Increase concentration/incubation time check_health->optimize_conc No (Use healthy cells) check_settings->optimize_conc No (Correct settings) reduce_conc Decrease concentration check_conc->reduce_conc Yes add_wash Add optional wash step check_conc->add_wash No reduce_laser Decrease laser power/exposure check_laser->reduce_laser Yes

References

reducing background fluorescence with 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing background fluorescence in your experiments. High background fluorescence can be a significant obstacle to obtaining high-quality data, obscuring your signal of interest and reducing image contrast. This guide provides troubleshooting advice and frequently asked questions to help you identify the source of background noise and effectively mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what causes it?

A1: Background fluorescence is any unwanted signal that is not specific to the target being imaged. It can originate from several sources, including:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include collagen, elastin, flavins, and lipofuscin.

  • Non-specific binding: Fluorescent probes (antibodies, dyes) binding to unintended targets.

  • Excess unbound probe: Residual fluorescent molecules that have not been washed away.

  • Media and mounting solutions: Components within the imaging media or mounting solution that are inherently fluorescent.

  • Consumables: Fluorescence from glass slides, coverslips, or plastic dishes.

Q2: How can I determine the source of my high background?

A2: A systematic approach with proper controls is key. Here are some steps:

  • Unstained Control: Image a sample without any fluorescent labels to assess the level of autofluorescence.

  • Isotype Control (for immunofluorescence): Use an antibody of the same isotype as your primary antibody but directed against an antigen not present in your sample. This helps identify non-specific binding of the primary antibody.

  • Secondary-only Control (for immunofluorescence): Incubate your sample with only the secondary antibody to check for its non-specific binding.

  • Blank Image: Acquire an image of the mounting medium and coverslip alone to check for fluorescent contaminants.

Q3: What are the general strategies to reduce background fluorescence?

A3: General strategies can be categorized as follows:

  • Sample Preparation: Optimize fixation and permeabilization steps. For example, some fixatives like glutaraldehyde can increase autofluorescence.

  • Staining Protocol: Increase the number and duration of wash steps, optimize antibody concentrations, and use blocking buffers.

  • Choice of Fluorophores: Use fluorophores in the red or far-red spectrum where autofluorescence is typically lower.

  • Quenching: Employ chemical agents to reduce autofluorescence.

  • Image Acquisition and Analysis: Optimize imaging parameters (e.g., exposure time, gain) and use background subtraction algorithms during image analysis.

Troubleshooting Guides

Issue 1: High Autofluorescence from the Sample

Symptoms: The unstained control sample shows significant fluorescence across a broad range of wavelengths.

Possible Causes & Solutions:

CauseSolution
Endogenous Fluorophores Chemical Quenching: Treat samples with quenching agents like Sudan Black B, Trypan Blue, or commercial solutions like TrueVIEW™ or TrueBlack®. Note that some quenchers may also reduce the specific signal.
Photobleaching: Intentionally expose the sample to high-intensity light before imaging to "burn out" the autofluorescence. This should be done carefully to avoid damaging the sample or the target fluorophores.
Fixation Method Change Fixative: Aldehyde fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence. Consider switching to an alcohol-based fixative like methanol or ethanol if compatible with your experiment. If using aldehydes, a sodium borohydride treatment can sometimes reduce this autofluorescence.
Issue 2: High Background from Non-Specific Staining

Symptoms: Isotype or secondary-only controls show high fluorescence.

Possible Causes & Solutions:

CauseSolution
Inadequate Blocking Optimize Blocking: Increase the concentration or incubation time of your blocking buffer (e.g., BSA, serum from the secondary antibody host species). Consider using a commercial blocking solution.
Antibody Concentration Too High Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
Insufficient Washing Improve Washing: Increase the number and duration of wash steps after antibody incubations. Include a mild detergent like Tween-20 in the wash buffer to reduce non-specific interactions.

Experimental Protocols

Protocol: Sudan Black B Staining for Autofluorescence Reduction

Objective: To quench lipofuscin-based autofluorescence in tissue sections.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Staining jars

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and then filter through a 0.2 µm filter.

  • After your final secondary antibody wash, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Destain the slides by dipping them in 70% ethanol for 30 seconds.

  • Wash the slides thoroughly with PBS.

  • Mount the coverslips with an appropriate mounting medium.

Note: Sudan Black B can sometimes introduce a granular blue/black background. Optimize the incubation time for your specific tissue type.

Visualizing Experimental Logic

Troubleshooting_Background_Fluorescence Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence No check_secondary Image Secondary-Only Control no_autofluorescence->check_secondary secondary_issue High Background from Secondary check_secondary->secondary_issue Yes secondary_ok Secondary is Clean check_secondary->secondary_ok No check_primary Image Isotype Control secondary_ok->check_primary primary_issue Non-Specific Primary Binding check_primary->primary_issue Yes final_issue Check for Other Sources (Media, Consumables) check_primary->final_issue No

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Autofluorescence_Reduction_Strategies Strategies for Autofluorescence Reduction cluster_strategies Reduction Strategies autofluorescence High Autofluorescence quenching Chemical Quenching (e.g., Sudan Black B, TrueVIEW™) autofluorescence->quenching photobleaching Photobleaching autofluorescence->photobleaching fixation Optimize Fixation (e.g., avoid glutaraldehyde) autofluorescence->fixation spectral Spectral Separation (Use red/far-red dyes) autofluorescence->spectral

Caption: Key strategies to mitigate high autofluorescence in samples.

Technical Support Center: Mitoxantrone (9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-) in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mitoxantrone in cellular assays.

Troubleshooting Guides

This section addresses common problems encountered during experiments with Mitoxantrone.

Issue 1: Inconsistent or Lower-Than-Expected Cytotoxicity

Potential Cause Troubleshooting/Validation Steps
Compound Solubility and Stability Mitoxantrone HCl can precipitate in aqueous solutions. Prepare a concentrated stock solution in DMSO (≥51.53 mg/mL) and dilute it into the culture medium immediately before use. For aqueous-based assays, consider using ultrasonic assistance to improve solubility (≥2.97 mg/mL).[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing single-use aliquots at -20°C to prevent degradation.[1][2]
Cell Line Resistance Some cancer cell lines can develop resistance to Mitoxantrone, often through the overexpression of ATP-binding cassette (ABC) transporters like BCRP, which efflux the drug and reduce its intracellular concentration.[3] Confirm the expression of relevant ABC transporters in your cell line using techniques like Western blotting or qPCR. If resistance is suspected, consider using a cell line known to be sensitive to Mitoxantrone as a positive control.
Incorrect Dosing The effective concentration of Mitoxantrone is highly cell-type dependent. Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.[1] For some sensitive cell lines, concentrations as low as 10 nM may be effective, while others may require higher concentrations.
Assay-Specific Artifacts (e.g., MTT Assay) The MTT assay relies on cellular metabolic activity. Some compounds can interfere with mitochondrial function, leading to an over- or underestimation of cell viability.[3] Consider using an alternative viability assay that measures a different cellular parameter, such as a dye-exclusion assay (e.g., trypan blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
Experimental Protocol Variability Ensure consistent cell seeding density, treatment duration, and reagent concentrations across all experiments. Minor variations in these parameters can lead to significant differences in results.

Issue 2: Unexpected Effects on Cell Cycle or Apoptosis

Potential Cause Troubleshooting/Validation Steps
Off-Target Effects on Signaling Pathways Mitoxantrone is known to have off-target effects on various signaling pathways, including the PI3K/AKT/mTOR pathway, which can influence cell survival and proliferation.[4] To investigate this, you can use inhibitors of these pathways in combination with Mitoxantrone to see if the unexpected effects are modulated. Western blotting for key phosphorylated proteins in these pathways (e.g., p-Akt, p-mTOR) can also provide insights.
Induction of Apoptosis at Low Concentrations Mitoxantrone can induce apoptosis at lower concentrations, while higher concentrations may lead to necrotic cell death.[5] If you are observing unexpected levels of apoptosis, confirm the mode of cell death using multiple assays, such as Annexin V/Propidium Iodide staining and caspase activation assays.
Cell-Type Specific Responses The cellular response to Mitoxantrone can vary significantly between different cell types. For example, it can induce apoptosis in peripheral blood mononuclear cells (PBMCs) and dendritic cells at low concentrations.[5] It's important to characterize the specific response of your cell line to Mitoxantrone.
Neurotoxicity or Cardiotoxicity in Specific Cell Models In specialized in vitro models, such as those using neuronal or cardiac cells, Mitoxantrone can exhibit neurotoxic and cardiotoxic effects, respectively.[6][7] If you are working with these cell types, be aware that observed cell death or dysfunction may be related to these specific toxicities rather than general cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target mechanisms of action for Mitoxantrone?

A1: Mitoxantrone has two primary on-target mechanisms of action. Firstly, it intercalates into DNA, meaning it inserts itself between the base pairs of the DNA helix. This distortion of the DNA structure interferes with DNA replication and transcription. Secondly, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[8][9][10] Inhibition of topoisomerase II leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1][10]

Q2: What are the known off-target effects of Mitoxantrone that I should be aware of in my cellular assays?

A2: Beyond its primary mechanisms, Mitoxantrone exhibits several off-target effects. It has immunosuppressive properties, inhibiting the proliferation of B cells, T cells, and macrophages.[8][11] It can also modulate key cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.[4] Additionally, Mitoxantrone can induce the production of reactive oxygen species (ROS), which can contribute to its cytotoxic effects. In specific cell types, it can also have cardiotoxic and neurotoxic effects.[6][7]

Q3: I am observing high variability in my results. What are some common sources of experimental error with Mitoxantrone?

A3: High variability can stem from several factors. As mentioned in the troubleshooting guide, inconsistent solubility of Mitoxantrone is a primary concern. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium. Another source of variability is the health and passage number of your cells. Use cells that are in the logarithmic growth phase and have a consistent passage number across experiments. Finally, ensure precise and consistent timing for all incubation steps, as the effects of Mitoxantrone can be time-dependent.

Q4: How can I confirm that the cell death I am observing is due to apoptosis?

A4: To confirm that Mitoxantrone is inducing apoptosis in your cells, you should use a combination of assays that detect different hallmarks of apoptosis. A common starting point is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). You can also perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, another key feature of apoptosis. Additionally, measuring the activation of caspases, the key executioner enzymes of apoptosis, through western blotting for cleaved caspases (e.g., cleaved caspase-3) or using colorimetric/fluorometric caspase activity assays can provide further confirmation.

Experimental Protocols

1. Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of Mitoxantrone for the specified duration. Include both a vehicle control (e.g., DMSO) and a positive control for apoptosis if available.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

2. Protocol: Topoisomerase II Decatenation Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10X topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and your cell extract or purified topoisomerase II. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop buffer/loading dye containing a final concentration of 0.5% SDS, 0.025% bromophenol blue, and 5% glycerol.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under UV light. Decatenated DNA will migrate as relaxed circular DNA, while the catenated kDNA will remain at the top of the gel. The amount of decatenated product is indicative of topoisomerase II activity.

Visualizations

Mitoxantrone_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus cluster_effects Downstream Effects Mitoxantrone Mitoxantrone DNA Nuclear DNA Mitoxantrone->DNA Intercalation TopoII Topoisomerase II Mitoxantrone->TopoII Inhibition DSB Double-Strand Breaks DNA->DSB TopoII->DNA Resolves DNA tangles TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest

Caption: Mitoxantrone's primary mechanism of action.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Cellular Assay cluster_results Results & Troubleshooting Start Start Experiment PrepStock Prepare Mitoxantrone Stock (DMSO) Start->PrepStock Dilute Dilute in Media PrepStock->Dilute TreatCells Treat Cells Dilute->TreatCells Incubate Incubate TreatCells->Incubate Measure Measure Endpoint (e.g., Viability, Apoptosis) Incubate->Measure Analyze Analyze Data Measure->Analyze Expected Results as Expected Analyze->Expected Unexpected Unexpected Results Analyze->Unexpected End End Expected->End Conclude Troubleshoot Troubleshoot: - Solubility? - Cell Line Resistance? - Dosing? - Assay Artifacts? Unexpected->Troubleshoot Troubleshoot->PrepStock Re-evaluate Protocol Off_Target_Signaling cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Mitoxantrone Mitoxantrone PI3K PI3K Mitoxantrone->PI3K Modulates ApoptosisReg Apoptosis Regulatory Proteins (e.g., Bcl-2 family) Mitoxantrone->ApoptosisReg Modulates ROS Reactive Oxygen Species (ROS) Production Mitoxantrone->ROS Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Altered Cell Survival mTOR->CellSurvival Proliferation Altered Proliferation mTOR->Proliferation Apoptosis Modulated Apoptosis ApoptosisReg->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

References

stability of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (Mitoxantrone) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a concentrated Mitoxantrone solution?

A1: Concentrated Mitoxantrone injection solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] It is critical to avoid freezing the solution, as this can cause precipitation.[1][3][4] Vials should be stored upright.[1][2]

Q2: How long is a partially used vial of Mitoxantrone stable?

A2: After initial use, the remaining undiluted Mitoxantrone solution in a multidose vial can be stored for up to 7 days at 15°C to 25°C (59°F to 77°F) or for up to 14 days when refrigerated.[3]

Q3: What is the recommended pH range for maintaining Mitoxantrone stability in an aqueous solution?

A3: The pH range for maximum stability of Mitoxantrone is between 2 and 4.5.[5][6][7] The solution becomes unstable as the pH increases to 7.4.[5][6][7] The commercial formulation has a pH between 3.0 and 4.5.[3]

Q4: Is Mitoxantrone sensitive to light?

A4: No, Mitoxantrone is not considered to be photolabile. Studies have shown that exposure to direct sunlight for a month did not result in any change in its appearance or potency.[5][6]

Q5: What are the recommended diluents for Mitoxantrone?

A5: Mitoxantrone should be diluted with either 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[3]

Q6: How stable is Mitoxantrone after dilution?

A6: Diluted solutions of Mitoxantrone in 0.9% sodium chloride in polyolefine bags at concentrations of 0.1 mg/mL and 0.6 mg/mL are physicochemically stable for up to 84 days at both refrigerated (2°C–8°C, protected from light) and room temperature (20°C–25°C) conditions.[8] Another study showed stability for 28 days at 4°C and 20°C in polypropylene syringes.[5][6]

Troubleshooting Guide

Issue: The Mitoxantrone solution appears to have precipitated.

  • Cause: This can occur if the concentrated solution has been refrigerated or frozen.[7]

  • Solution: Gently warm the vial to room temperature to redissolve the precipitate.

  • Prevention: Always store the concentrated solution at the recommended controlled room temperature (20°C to 25°C) and avoid freezing.[1][2]

Issue: The color of the solution has changed.

  • Cause: A color change may indicate degradation of the Mitoxantrone. Degradation can be accelerated by inappropriate pH or storage conditions.

  • Action: Do not use the solution. It is advisable to verify the concentration and purity using a stability-indicating method like HPLC.

  • Workflow:

    Start Color Change Observed Decision Is the solution within its expiry and stored correctly? Start->Decision Discard Discard Solution Decision->Discard No Analyze Analyze via HPLC for concentration and purity Decision->Analyze Yes Result Is the concentration within 90% of the initial value? Analyze->Result Result->Discard No Use Use Solution Result->Use Yes

Issue: Incompatibility with other drugs.

  • Cause: Mixing Mitoxantrone with certain other drugs can lead to the formation of a precipitate.

  • Example: A precipitate may form when Mitoxantrone is mixed with heparin. [3]* Recommendation: It is recommended that Mitoxantrone not be mixed in the same infusion with other drugs due to a lack of specific compatibility data. [3]

Quantitative Stability Data

Table 1: Stability of Mitoxantrone Hydrochloride in Various Conditions

ConcentrationSolvent/ContainerTemperatureDurationPercent RetainedReference
2 mg/mLOriginal Glass Vial4°C and 23°C42 days> 90%[9][10]
2 mg/mLPolypropylene Syringes4°C and 23°C42 days> 90%[9][10]
0.2 mg/mL0.9% NaCl in Polypropylene Syringes4°C and 20°C28 daysStable[5][6]
0.2 mg/mL0.9% NaCl in Polypropylene Syringes37°C24 hoursStable[5][6]
0.1 mg/mL & 0.6 mg/mL0.9% NaCl in Polyolefine Bags2°C–8°C (light protected)84 daysStable[8]
0.1 mg/mL & 0.6 mg/mL0.9% NaCl in Polyolefine Bags20°C–25°C84 daysStable[8]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Mitoxantrone

This protocol outlines a general method for assessing the chemical stability of Mitoxantrone.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A suitable mobile phase would consist of an acetonitrile and water mixture with a pH-adjusting agent (e.g., phosphate buffer to maintain a pH within the stable range of Mitoxantrone). The exact ratio should be optimized for ideal peak separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for Mitoxantrone (around 660 nm).

  • Procedure:

    • Prepare standard solutions of Mitoxantrone at known concentrations.

    • Inject the standards to create a calibration curve.

    • Inject the test samples (stored under various conditions).

    • The degradation of Mitoxantrone follows apparent first-order kinetics. [11]The concentration can be determined by comparing the peak area of the sample to the calibration curve. Degradation is indicated by a decrease in the main Mitoxantrone peak and the appearance of new peaks corresponding to degradation products.

    cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Standard Solutions H1 Inject Standards to Create Calibration Curve P1->H1 P2 Prepare Test Samples (stored under specific conditions) H2 Inject Test Samples P2->H2 D1 Compare Peak Area to Calibration Curve H1->D1 H2->D1 D2 Calculate Concentration D1->D2 D3 Identify Degradation Products D2->D3

Mechanism of Action

Mitoxantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor. This mechanism is crucial to its therapeutic effect.

cluster_dna DNA Replication/Transcription DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII binds to Cleavage Transient Double-Strand Break TopoII->Cleavage creates Stabilization Stabilizes Cleavage Complex TopoII->Stabilization forms complex with Mitoxantrone Cleavage->Religation normal process Cleavage->Stabilization Religation->DNA Mitoxantrone Mitoxantrone Mitoxantrone->TopoII intercalates into DNA and binds to Apoptosis Cell Death (Apoptosis) Stabilization->Apoptosis prevents religation, leads to

Figure 3. Simplified signaling pathway of Mitoxantrone as a Topoisomerase II inhibitor.

References

Technical Support Center: Mitoxantrone (9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitoxantrone. The following information is intended to help prevent the precipitation of Mitoxantrone in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my Mitoxantrone precipitating in my cell culture medium?

Precipitation of Mitoxantrone in physiological buffers or cell culture media is a common issue primarily due to its pH-dependent solubility. Mitoxantrone hydrochloride is most stable in an acidic pH range of 2 to 4.5.[1][2] Most standard cell culture media are buffered to a physiological pH of around 7.4, a condition under which Mitoxantrone is unstable and less soluble, leading to precipitation over time.[1][2]

Q2: How should I prepare a stable stock solution of Mitoxantrone?

To avoid solubility issues, it is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices, as Mitoxantrone hydrochloride has a high solubility in these solvents (approximately 50 mg/mL).[3][4] An organic solvent-free stock can be prepared in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of about 10 mg/mL; however, it is recommended that this aqueous solution not be stored for more than one day.[3]

Q3: What is the correct procedure for diluting the Mitoxantrone stock solution into my experimental medium to prevent precipitation?

The key to preventing precipitation upon dilution is to introduce the compound into the aqueous medium in a manner that allows for rapid and even dispersion. It is crucial to add the concentrated stock solution to the final volume of media while vortexing or stirring. This avoids localized high concentrations of the compound that can lead to immediate precipitation. For in vivo applications, the diluted solution is typically prepared in 0.9% Sodium Chloride or 5% Dextrose Injection.[5][6]

Q4: What are the optimal storage conditions for Mitoxantrone solutions?

Mitoxantrone as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[3] Undiluted Mitoxantrone injection solutions can be stored for 7 days at 15° to 25°C or for 14 days under refrigeration.[5] Once diluted in infusion bags, the solution can be stable for extended periods, but it is best practice to use freshly prepared solutions for experiments.[7] Importantly, Mitoxantrone solutions should not be frozen.[5][6]

Q5: Are there any known incompatibilities with other reagents?

Yes, Mitoxantrone should not be mixed in the same infusion with heparin, as a precipitate may form.[5] It is generally recommended not to mix Mitoxantrone in the same infusion with other drugs unless specific compatibility data are available.[5]

Data Presentation: Solubility and Stability

The following tables summarize the solubility and stability of Mitoxantrone hydrochloride under various conditions.

Table 1: Solubility of Mitoxantrone Hydrochloride in Various Solvents

SolventSolubilityReference
DMSO~50 mg/mL[3]
DMF~50 mg/mL[3]
Ethanol~5 mg/mL[3][4]
PBS (pH 7.2)~10 mg/mL[3][4]
WaterSparingly soluble[1][8]
MethanolSlightly soluble[1][8]
AcetonitrilePractically insoluble[1][2]
ChloroformPractically insoluble[1][2]
AcetonePractically insoluble[1][8]

Table 2: Stability of Mitoxantrone Hydrochloride at Different pH Values

pHStabilityReference
2.0 - 4.5Maximum Stability[1][2]
7.4Unstable[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Mitoxantrone Stock Solution in DMSO

  • Objective: To prepare a 10 mg/mL stock solution of Mitoxantrone hydrochloride in DMSO.

  • Materials:

    • Mitoxantrone hydrochloride (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out the required amount of Mitoxantrone hydrochloride in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex the solution until the solid is completely dissolved. The solution should be a clear, dark blue.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of Mitoxantrone Stock Solution into Cell Culture Medium

  • Objective: To prepare a final concentration of 10 µM Mitoxantrone in cell culture medium from a 10 mM DMSO stock.

  • Materials:

    • 10 mM Mitoxantrone stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tube

    • Vortex mixer

  • Procedure:

    • Calculate the volume of stock solution required. For a final volume of 10 mL at 10 µM, you will need 10 µL of the 10 mM stock solution.

    • Dispense 10 mL of the pre-warmed cell culture medium into a sterile conical tube.

    • While gently vortexing the medium, add the 10 µL of the Mitoxantrone stock solution drop-wise into the medium.

    • Continue to vortex for a few seconds to ensure homogeneity.

    • Use the final diluted solution immediately in your experiment.

Visual Guides

The following diagrams illustrate the recommended workflow for solution preparation and a troubleshooting guide for precipitation issues.

G Workflow for Preparing Mitoxantrone Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Mitoxantrone HCl Powder dissolve Dissolve in DMSO (e.g., 10 mg/mL) start->dissolve vortex_stock Vortex until fully dissolved dissolve->vortex_stock aliquot Aliquot into single-use tubes vortex_stock->aliquot store Store at -20°C aliquot->store warm_media Pre-warm experimental media (e.g., to 37°C) store->warm_media Begin Experiment add_stock Add stock solution to media while vortexing warm_media->add_stock use_immediately Use immediately in experiment add_stock->use_immediately

Caption: Recommended workflow for preparing Mitoxantrone solutions.

G Troubleshooting Precipitation Issues start Precipitate observed in media? check_stock Was the stock solution clear before use? start->check_stock Yes check_dilution How was the stock diluted? check_stock->check_dilution Yes stock_issue Stock solution may be degraded or improperly prepared. Make fresh stock. check_stock->stock_issue No check_final_conc Is the final concentration too high? check_dilution->check_final_conc Added stock to vortexing media dilution_issue Precipitation likely due to poor mixing. Re-make by adding stock to vortexing media. check_dilution->dilution_issue Added media to stock or didn't mix well conc_issue Reduce final concentration. Check solubility limits in your specific media. check_final_conc->conc_issue Yes success Problem Solved check_final_conc->success No, concentration is low stock_issue->success dilution_issue->success conc_issue->success

Caption: A decision tree for troubleshooting Mitoxantrone precipitation.

References

Technical Support Center: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, also known as AQ4. This compound is the active metabolite of the prodrug Banoxantrone (AQ4N).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (this compound)?

A1: this compound is a potent inhibitor of topoisomerase II. It intercalates into DNA and traps the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately, cell death. Importantly, this compound is the active form of the prodrug Banoxantrone (AQ4N), which is selectively activated to this compound under hypoxic (low oxygen) conditions by cytochrome P450 enzymes. This targeted activation makes it a promising agent for treating solid tumors, which often contain hypoxic regions resistant to conventional therapies.

Q2: How should I prepare and store stock solutions of this compound?

A2: 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute to the final working concentration in your cell culture medium. Be aware that the final DMSO concentration in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: What are the key considerations for designing experiments under hypoxic conditions?

A3: To study the hypoxia-selective activation of the prodrug (Banoxantrone) to this compound, it is crucial to establish a reliable hypoxic environment for your cell cultures. This can be achieved using a specialized hypoxic incubator or a modular incubator chamber flushed with a gas mixture of low oxygen (e.g., 1-5% O2), 5% CO2, and balanced nitrogen. It is essential to monitor and maintain the oxygen levels throughout the experiment. Additionally, consider the potential for pH changes in the culture medium under hypoxic conditions and ensure your experimental setup accounts for this.

Troubleshooting Guides

Problem 1: Low or Inconsistent Cytotoxicity Observed in Experiments
Possible Cause Troubleshooting Step Rationale
Inadequate HypoxiaVerify the oxygen level in your hypoxic chamber using an oxygen sensor. Ensure a consistent and stable low-oxygen environment.The conversion of the prodrug Banoxantrone to the active this compound is dependent on low oxygen levels. Fluctuations or insufficient hypoxia will lead to reduced drug activation and lower cytotoxicity.
Incorrect Drug ConcentrationPerform a dose-response experiment to determine the optimal concentration range for your specific cell line.Different cell lines can exhibit varying sensitivities to the compound.
Compound DegradationPrepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.The stability of the compound in culture medium at 37°C may be limited.
Cell Line ResistanceConsider the expression levels of cytochrome P450 enzymes in your cell line, as they are required for drug activation.Cell lines with low levels of the necessary activating enzymes may be inherently resistant to the prodrug.

G start Low or Inconsistent Cytotoxicity q1 Is the hypoxic environment stable and at the correct O2 level? start->q1 s1 Verify O2 levels with a sensor. Ensure chamber is sealed. q1->s1 No q2 Was a dose-response experiment performed? q1->q2 Yes s1->q2 s2 Perform a dose-response curve to find the optimal concentration. q2->s2 No q3 Is the compound stock and working solution fresh? q2->q3 Yes s2->q3 s3 Prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles. q3->s3 No q4 Does the cell line express the required activating enzymes? q3->q4 Yes s3->q4 s4 Check literature for cytochrome P450 expression in your cell line. q4->s4 Unsure end Problem Resolved q4->end Yes s4->end

Problem 2: Unexpected Results in Cell Cycle Analysis via Flow Cytometry
Possible Cause Troubleshooting Step Rationale
Cell ClumpingEnsure a single-cell suspension before and during staining by gentle pipetting or passing through a cell strainer.Aggregates of cells can be misinterpreted by the flow cytometer, leading to inaccurate cell cycle profiles.
Inappropriate StainingOptimize the concentration of the DNA-binding dye (e.g., propidium iodide) and the incubation time. Ensure cells are properly permeabilized.Insufficient or excessive staining can lead to broad peaks and poor resolution between G1, S, and G2/M phases.
Drug-Induced FluorescenceRun an unstained, drug-treated control to assess the compound's intrinsic fluorescence in the channel used for the DNA dye.The compound itself may fluoresce, interfering with the signal from the DNA stain and requiring compensation.

G start Unexpected Cell Cycle Results q1 Are cells clumping? start->q1 s1 Use a cell strainer and gentle pipetting. q1->s1 Yes q2 Is the DNA staining optimal? q1->q2 No s1->q2 s2 Titrate DNA dye and optimize incubation time. q2->s2 No q3 Does the compound have intrinsic fluorescence? q2->q3 Yes s2->q3 s3 Run an unstained, drug-treated control. q3->s3 Unsure end Accurate Cell Cycle Profile q3->end No s3->end

Problem 3: High Background or Ambiguous Results in Apoptosis Assays (Annexin V/PI)
Possible Cause Troubleshooting Step Rationale
Excessive Cell HandlingHandle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.Harsh pipetting or centrifugation can cause membrane damage, mimicking late apoptosis/necrosis.
Sub-optimal Staining Reagent ConcentrationsTitrate Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining for your cell type.Too much or too little of the staining reagents can lead to high background or weak signals.
Incorrect Compensation SettingsUse single-stained controls (Annexin V only and PI only) to set up proper compensation on the flow cytometer.Spectral overlap between the fluorophores used for Annexin V and PI can lead to incorrect population gating if not properly compensated.

G start Ambiguous Apoptosis Results q1 Is there high PI staining in the negative control? start->q1 s1 Handle cells gently during harvesting and staining. q1->s1 Yes q2 Are staining reagent concentrations optimized? q1->q2 No s1->q2 s2 Titrate Annexin V and PI for your cell line. q2->s2 No q3 Are compensation settings correct? q2->q3 Yes s2->q3 s3 Use single-stained controls to set compensation. q3->s3 No end Clear Apoptosis Data q3->end Yes s3->end

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeConditionIC50 (µM)
HT-29Colorectal CancerNormoxia~5
HT-29Colorectal CancerHypoxia (1% O2)~2
CaR-1Colorectal CancerNormoxia~4
CaR-1Colorectal CancerHypoxia (1% O2)~1.5
H460Non-Small Cell Lung CancerNormoxiaNot specified
H460Non-Small Cell Lung CancerHypoxia (0.1% O2)~0.5
MDA-MB-231Breast CancerNormoxiaNot specified
MDA-MB-231Breast CancerHypoxia (0.1% O2)~1

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, including the duration of drug exposure and the assay used.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (or the prodrug Banoxantrone for hypoxia studies). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under either normoxic or hypoxic conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the compound as desired.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Extracellular cluster_1 Intracellular AQ4N Banoxantrone (AQ4N) (Prodrug) This compound This compound (Active Drug) AQ4N->this compound Bioreductive Activation Hypoxia Hypoxia (<2% O2) CYP450 Cytochrome P450 Reductases Hypoxia->CYP450 Upregulates CYP450->AQ4N Reduces TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII CleavageComplex Topoisomerase II-DNA Cleavage Complex This compound->CleavageComplex Stabilizes DNA DNA TopoisomeraseII->DNA Binds to TopoisomeraseII->CleavageComplex DNA->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

G cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., HT-29, H460) start->cell_culture treatment Treat with Banoxantrone (AQ4N) cell_culture->treatment conditions Incubate under Normoxic and Hypoxic Conditions treatment->conditions viability_assay Cell Viability Assay (e.g., MTT) conditions->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) conditions->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) conditions->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis results Results (IC50, Cell Cycle Arrest, Apoptosis Induction) data_analysis->results

Validation & Comparative

A Comparative Guide to the DNA Binding of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- and Ethidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA binding properties of the synthetic anthraquinone derivative, 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, and the well-established intercalating agent, ethidium bromide. Due to the limited availability of direct comparative studies on the specific anthraquinone derivative, this guide utilizes data from its close structural and functional analog, Mitoxantrone, a widely used antineoplastic drug. This comparison is intended to offer valuable insights for researchers in drug discovery and molecular biology.

Introduction

Both 9,10-Anthracenedione derivatives and ethidium bromide are known to interact with DNA, a fundamental process in their biological activities. Understanding the nuances of these interactions is crucial for the development of new therapeutic agents and molecular probes. This guide will delve into the experimental validation of their DNA binding mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Comparative Analysis of DNA Binding Properties

The interaction of small molecules with DNA can be characterized by various biophysical techniques. Here, we compare the DNA binding parameters of Mitoxantrone (as a proxy for 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-) and Ethidium Bromide.

ParameterMitoxantrone (Analog)Ethidium BromideMethod of Determination
Binding Constant (Kb) ~ 3.88 x 105 M-1[1]1.5 x 105 M-1UV-Vis Spectroscopy, Fluorescence Spectroscopy
Binding Mode Intercalation and Electrostatic InteractionsPrimarily IntercalationSpectroscopic and Hydrodynamic Methods
Fluorescence Change upon Binding Quenching of intrinsic fluorescenceSignificant enhancement of fluorescence[2]Fluorescence Spectroscopy
Effect on DNA Structure Stabilization of the DNA double helix, causing local perturbations.[1]Unwinding of the DNA helix.Circular Dichroism, Viscosity Measurements

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the DNA binding of these compounds.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Changes in the absorption spectrum of the ligand upon addition of DNA can indicate binding and can be used to calculate the binding constant (Kb).

Protocol:

  • Prepare a stock solution of the compound (Mitoxantrone or Ethidium Bromide) in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.

  • Titrate a fixed concentration of the compound with increasing concentrations of ct-DNA.

  • Record the UV-Vis spectrum (typically in the range of 200-800 nm) after each addition of DNA and incubation to allow for equilibrium.

  • Analyze the changes in absorbance at the maximum wavelength of the compound to determine the binding constant using the Wolfe-Shimer equation or similar models.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study DNA-ligand interactions. It is particularly useful for competitive binding assays involving ethidium bromide.

Protocol for Competitive Binding Assay:

  • Prepare a solution of ct-DNA and ethidium bromide in a buffer, allowing the ethidium bromide to intercalate into the DNA, resulting in a high fluorescence signal.

  • Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 540-700 nm).

  • Titrate this solution with increasing concentrations of the test compound (e.g., the anthraquinone derivative).

  • After each addition and incubation, record the fluorescence spectrum.

  • The quenching of the ethidium bromide fluorescence indicates the displacement of the bound ethidium bromide by the test compound.

  • The Stern-Volmer quenching constant (Ksv) can be calculated from the fluorescence data, which provides an estimate of the binding affinity of the test compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.

Protocol:

  • Prepare solutions of ct-DNA in a suitable buffer.

  • Record the CD spectrum of DNA alone (typically in the range of 200-320 nm).

  • Add increasing concentrations of the ligand (Mitoxantrone or Ethidium Bromide) to the DNA solution.

  • Record the CD spectrum after each addition and incubation.

  • Changes in the characteristic B-form DNA spectrum (positive band around 275 nm and a negative band around 245 nm) indicate alterations in the DNA secondary structure.[3][4][5]

Viscosity Measurement

Viscosity measurements provide hydrodynamic data that can distinguish between intercalation and groove-binding modes. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.

Protocol:

  • Prepare a solution of ct-DNA in a buffer.

  • Measure the viscosity of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer).

  • Add increasing amounts of the test compound to the DNA solution.

  • Measure the viscosity after each addition.

  • Plot the relative viscosity (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA, where η and η0 are the specific viscosities of DNA with and without the compound, respectively.

Visualizing the Experimental Workflow and Binding Interactions

To better illustrate the experimental processes and the molecular interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_UV_Vis UV-Visible Spectroscopy cluster_Fluorescence Fluorescence Spectroscopy (Competitive Assay) cluster_CD Circular Dichroism Spectroscopy cluster_Viscosity Viscosity Measurement uv_start Prepare Compound and DNA Solutions uv_titrate Titrate Compound with DNA uv_start->uv_titrate uv_record Record Absorption Spectra uv_titrate->uv_record uv_analyze Calculate Binding Constant (Kb) uv_record->uv_analyze fl_prepare Prepare DNA-Ethidium Bromide Complex fl_titrate Titrate with Test Compound fl_prepare->fl_titrate fl_record Record Fluorescence Quenching fl_titrate->fl_record fl_analyze Determine Binding Affinity fl_record->fl_analyze cd_prepare Prepare DNA Solution cd_titrate Add Test Compound cd_prepare->cd_titrate cd_record Record CD Spectra cd_titrate->cd_record cd_analyze Analyze Conformational Changes cd_record->cd_analyze visc_prepare Prepare DNA Solution visc_measure Measure Initial Viscosity visc_prepare->visc_measure visc_titrate Add Test Compound visc_measure->visc_titrate visc_remeasure Remeasure Viscosity visc_titrate->visc_remeasure visc_analyze Determine Binding Mode visc_remeasure->visc_analyze

Caption: Workflow for biophysical characterization of DNA-ligand binding.

DNA_Binding_Modes cluster_Intercalation Intercalation Binding cluster_Groove_Binding Groove Binding DNA_helix DNA Double Helix Intercalator Planar Aromatic Ligand (e.g., Ethidium Bromide, Anthraquinone) DNA_helix->Intercalator Inserts between base pairs DNA_helix2 DNA Double Helix Groove_Binder Ligand with complementary shape (can be part of anthraquinone side chains) DNA_helix2->Groove_Binder Binds to minor or major groove

Caption: Schematic of DNA intercalation and groove binding modes.

Conclusion

The validation of DNA binding for 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, through comparative analysis with its close analog Mitoxantrone and the classical intercalator ethidium bromide, reveals important insights into its mechanism of action. While both the anthraquinone derivative and ethidium bromide intercalate into DNA, the presence of the amino side chains in the anthraquinone structure likely contributes to additional electrostatic interactions with the DNA backbone, influencing its binding affinity and biological activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the DNA binding properties of this and other novel compounds in the quest for more effective and selective therapeutic agents.

References

structure-activity relationship of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- derivatives, focusing on their structure-activity relationship (SAR) as potent anti-cancer agents. The core of this class of compounds, exemplified by the active metabolite AQ4, demonstrates significant therapeutic potential, primarily through mechanisms of topoisomerase II inhibition and DNA intercalation. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the involved biological pathways to facilitate further research and development in this area.

I. Comparative Biological Activity

The anti-proliferative activity of 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-9,10-anthracenedione (this compound) and its derivatives is a critical determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values of selected derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound HT-29 (Colon Cancer)~10 (Normoxia)[1]
CaR-1 (Colon Cancer)~10 (Normoxia)[1]
HT-29 (Colon Cancer)~1 (Hypoxia)[1]
CaR-1 (Colon Cancer)~1 (Hypoxia)[1]
CL 232315 (NSC 301739D) P388 LeukemiaNot specified[2]
L1210 LeukemiaNot specified[2]
B16 MelanomaNot specified[2]
Colon Tumor 26Not specified[2]
1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione P-388 Lymphocytic LeukemiaInactive[3]

Note: The activity of this compound is notably enhanced under hypoxic conditions, a characteristic of the solid tumor microenvironment. This is due to its nature as an active metabolite of the prodrug Banoxantrone (AQ4N), which is selectively activated in hypoxic regions.[1]

II. Structure-Activity Relationship (SAR) Insights

The biological activity of these anthraquinone derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Side Chains at 1,4-Positions: The nature of the bis(aminoalkyl)amino side chains at the 1 and 4 positions is crucial for DNA binding and cytotoxicity. Modifications to these side chains, such as altering the length of the alkyl chain or the nature of the terminal amino group, can significantly impact anti-tumor activity.[4]

  • Hydroxylation at 5,8-Positions: The presence of hydroxyl groups at the 5 and 8 positions is a common feature of active compounds in this class and is believed to contribute to their mechanism of action, potentially through hydrogen bonding interactions with biological targets.[5]

  • Amido vs. Amino Linkage: Replacement of the amino groups in the side chains with amido functionalities has been shown to decrease or abolish in vivo anti-leukemic activity, although DNA binding and in vitro cytotoxicity may be retained.[4]

  • Substituents on the Anthraquinone Core: The introduction of various substituents on the anthraquinone ring system can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its biological activity. For instance, electron-donating groups on a phenyl ring substituent have been shown to enhance antiproliferative activity.[6]

III. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these 9,10-Anthracenedione derivatives.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25–100 µM) and incubated for a further 24-48 hours.[7][8]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 1-4 hours at 37°C.[7][8]

  • Formazan Solubilization: The MTT-containing medium is removed, and the intracellular formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7][8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

B. Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: Recombinant human topoisomerase IIα is incubated with kDNA in a reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin; pH 7.5).[9]

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) is also included.[9]

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the decatenation reaction to occur.[9]

  • Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA is unable to enter the gel, while decatenated DNA migrates as distinct bands.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

C. DNA Binding Affinity Assessment

The interaction of the anthraquinone derivatives with DNA can be evaluated through various biophysical techniques.

  • Thermal Denaturation Studies: The melting temperature (Tm) of DNA is measured in the presence and absence of the test compound. An increase in the Tm indicates that the compound stabilizes the DNA double helix, suggesting an intercalative binding mode.[10]

  • Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of the compound can provide information about the binding mode (intercalation vs. groove binding) and any conformational changes induced in the DNA.

  • Unwinding of Closed-Circular DNA: The ability of a compound to unwind supercoiled plasmid DNA is assessed by agarose gel electrophoresis. Intercalating agents unwind the DNA, leading to a change in its electrophoretic mobility.[10]

IV. Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these 9,10-Anthracenedione derivatives are mediated through the modulation of several key signaling pathways.

A. Topoisomerase II Poisoning and Apoptosis Induction

A primary mechanism of action for many of these compounds is the inhibition of topoisomerase II. By stabilizing the covalent complex between topoisomerase II and DNA, they introduce DNA strand breaks, which subsequently trigger the apoptotic cascade.[1] This leads to programmed cell death in rapidly proliferating cancer cells.

apoptosis_pathway Anthracenedione_Derivative 9,10-Anthracenedione Derivative Topoisomerase_II Topoisomerase II Anthracenedione_Derivative->Topoisomerase_II inhibits DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II->DNA_Strand_Breaks induces Apoptosis_Cascade Apoptosis Cascade DNA_Strand_Breaks->Apoptosis_Cascade activates Cell_Death Cancer Cell Death Apoptosis_Cascade->Cell_Death leads to

Caption: Mechanism of apoptosis induction by 9,10-Anthracenedione derivatives.

B. Inhibition of HIF-1α Signaling Pathway

Several anthraquinone derivatives have been shown to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1] HIF-1α is a key transcription factor that is overexpressed in many tumors and plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and cell survival. By suppressing HIF-1α, these compounds can inhibit tumor growth and vascularization.[11]

hif1a_pathway cluster_hypoxia Hypoxic Conditions HIF-1a_Stabilization HIF-1α Stabilization HIF-1a_Transcription HIF-1α Transcriptional Activity HIF-1a_Stabilization->HIF-1a_Transcription Anthracenedione_Derivative 9,10-Anthracenedione Derivative PI3K_AKT_Pathway PI3K/AKT Pathway Anthracenedione_Derivative->PI3K_AKT_Pathway inhibits Anthracenedione_Derivative->HIF-1a_Transcription inhibits PI3K_AKT_Pathway->HIF-1a_Stabilization Target_Genes Target Genes (e.g., VEGF) HIF-1a_Transcription->Target_Genes upregulates Angiogenesis Angiogenesis & Tumor Growth Target_Genes->Angiogenesis

Caption: Inhibition of the HIF-1α signaling pathway by 9,10-Anthracenedione derivatives.

V. Conclusion

The 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- derivatives represent a promising class of anti-cancer agents with a multifaceted mechanism of action. Their efficacy is closely tied to their structural features, offering numerous avenues for synthetic modification to enhance potency and selectivity. The information presented in this guide serves as a valuable resource for researchers dedicated to the development of novel and effective cancer therapeutics based on this versatile chemical scaffold. Further investigation into the nuanced structure-activity relationships and the intricate signaling pathways they modulate will be pivotal in advancing these compounds towards clinical application.

References

evaluating the cardiotoxicity of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- relative to other anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cardiotoxicity of 9,10-Anthracenedione derivatives, with a focus on Ametantrone and its close analog Mitoxantrone, relative to conventional anthracyclines such as doxorubicin. Due to a lack of direct experimental data for 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, this evaluation is based on findings for its structurally similar counterparts. Ametantrone (NSC-196473) is a synthetic 9,10-anthracenedione with (hydroxyethylamino)ethylamino side chains at the 1 and 4 positions.[1][] Mitoxantrone, another anthracenedione, is also included in this comparison due to its structural similarity and more extensive cardiotoxicity data.[3][4][5][6][7]

Executive Summary

Anthracyclines, such as doxorubicin, are potent antineoplastic agents, but their clinical use is often limited by dose-dependent cardiotoxicity.[8] This has driven the development of analogs, like the anthracenediones Ametantrone and Mitoxantrone, with the aim of reducing cardiac side effects while maintaining therapeutic efficacy.[9] Experimental evidence suggests that anthracenediones may exhibit a different cardiotoxic profile compared to doxorubicin, potentially with a lower incidence or severity of cardiac damage at clinically equivalent doses.[10][11][12] The mechanisms of cardiotoxicity for both classes of compounds involve interaction with topoisomerase II and the generation of reactive oxygen species (ROS), although the relative contributions of these pathways may differ.[9][11]

Comparative Cardiotoxicity Data

The following tables summarize quantitative data from comparative studies on the cardiotoxicity of Ametantrone, Mitoxantrone, and Doxorubicin.

Table 1: Comparative in vivo Cardiotoxicity in a Rat Model

CompoundDoseObservationReference
DoxorubicinNot specifiedMarked ECG changes, significant elevation of serum GOT, LDH, and CK; dilatation of sarcoplasmic reticulum and distortion of contractile elements.[13]
Ametantrone (NSC-196473)Approx. 10-fold less toxic than doxorubicinMinor electrocardiogram (ECG) changes; marked alterations of mitochondrial structure in the heart.[13]
Mitoxantrone (NSC-279836)More toxic than doxorubicinMarked leukopenia, induced ECG changes, and moderate elevation of serum GOT, LDH, and creatine phosphokinase (CK); marked alterations of mitochondrial structure in the heart.[13]

Table 2: Clinical Cardiotoxicity in Hodgkin's Disease Patients (Median follow-up: 11.5 years)

Treatment ArmClinical Cardiac Event (CCE) RateMortality Associated with CCEReference
ABVD (Doxorubicin)9%7%[10]
EBVD (Epirubicin)6%2%[10]
MBVD (Mitoxantrone)17%12%[10]

Mechanisms of Cardiotoxicity

The cardiotoxicity of anthracyclines and anthracenediones is multifactorial. Key mechanisms include:

  • Topoisomerase II Inhibition: Both classes of drugs target topoisomerase II. While this is crucial for their anticancer activity, inhibition of the topoisomerase IIβ isoform in cardiomyocytes is implicated in DNA damage and subsequent cell death.[11][14][15]

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety in the chemical structure of these compounds can undergo redox cycling, leading to the formation of ROS. This induces oxidative stress, damages cellular components, and triggers apoptotic pathways.[9][11][15] Doxorubicin is considered a more potent redox-interfering drug compared to Mitoxantrone.[11]

  • Mitochondrial Dysfunction: Both drug classes can impair mitochondrial function, leading to an energy imbalance in cardiomyocytes, which have high energy demands.[9][11][13]

  • Iron Complex Formation: Doxorubicin can form complexes with iron, which enhances the production of ROS.[11][15]

Signaling Pathways in Anthracycline-Induced Cardiotoxicity

The following diagram illustrates the key signaling pathways involved in anthracycline-induced cardiotoxicity.

Anthracycline_Cardiotoxicity_Pathway cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcome Cellular Outcome Anthracycline Anthracycline (e.g., Doxorubicin) Top2b Topoisomerase IIβ Anthracycline->Top2b Mitochondria Mitochondria Anthracycline->Mitochondria Iron Intracellular Iron Anthracycline->Iron Anthracenedione Anthracenedione (e.g., Mitoxantrone) Anthracenedione->Top2b Anthracenedione->Mitochondria DNA_Damage DNA Damage Top2b->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Energy_Imbalance Energy Imbalance Mitochondria->Energy_Imbalance Iron->ROS Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Energy_Imbalance->Apoptosis Fibrosis Fibrosis Apoptosis->Fibrosis Cardiac_Dysfunction Cardiac Dysfunction Apoptosis->Cardiac_Dysfunction Fibrosis->Cardiac_Dysfunction

Caption: Signaling pathways in anthracycline and anthracenedione-induced cardiotoxicity.

Experimental Protocols for Assessing Cardiotoxicity

The evaluation of drug-induced cardiotoxicity involves a combination of in vivo and in vitro models.

In Vivo Rat Model of Doxorubicin-Induced Cardiomyopathy

This protocol is adapted from studies investigating doxorubicin-induced cardiotoxicity in rats.[16]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: Doxorubicin is administered via a single high-dose injection (e.g., 5-10 mg/kg) or multiple low-dose injections (e.g., 2.5 mg/kg for 2-4 times) to induce cardiomyopathy.

  • Cardiotoxicity Evaluation:

    • Echocardiography: To assess cardiac function and geometry, including ejection fraction and fractional shortening.

    • Nuclear Imaging: Can be used to evaluate cardiac function.

    • Serum Biomarkers: Measurement of troponin T and brain natriuretic peptide levels as indicators of cardiac injury.

    • Histopathological Analysis: Examination of heart tissue for myocyte damage, fibrosis, and inflammatory cell infiltration.

In Vitro Cardiotoxicity Assay using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This protocol provides a human-relevant in vitro system for assessing cardiotoxicity.[17][18]

  • Cell Culture: Three-dimensional cardiac tissues are engineered from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Drug Exposure: The 3D cardiac tissues are exposed to varying concentrations of the test compound (e.g., doxorubicin) for different durations (e.g., 6, 12, 24, 48, and 72 hours).[18]

  • Cytotoxicity Assessment:

    • Lactate Dehydrogenase (LDH) Assay: To measure cell membrane damage and cytotoxicity.

    • Cell Viability Assay (e.g., CCK-8): To quantify the number of viable cells.

  • Electrophysiological and Mechanical Assessment:

    • Monitoring of synchronized mechanical and electrophysiological properties of the 3D cardiac tissues to detect drug-induced arrhythmias or changes in contractility.

Experimental Workflow for Cardiotoxicity Evaluation

The following diagram outlines a general workflow for evaluating the cardiotoxicity of a novel compound.

Cardiotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Risk Assessment A1 hiPSC-CMs Culture (2D or 3D) A2 Compound Exposure (Dose-Response) A1->A2 A3 Functional Assays (Electrophysiology, Contractility) A2->A3 A4 Biochemical Assays (Viability, Apoptosis, ROS) A2->A4 C1 Comparative Analysis with Standard Anthracyclines A3->C1 A4->C1 B1 Animal Model Selection (e.g., Rat, Mouse) B2 Compound Administration (Acute/Chronic Dosing) B1->B2 B3 Cardiac Function Monitoring (Echocardiography, ECG) B2->B3 B4 Biomarker Analysis (Troponins, BNP) B2->B4 B5 Histopathology B2->B5 B3->C1 B4->C1 B5->C1 C2 Determination of Cardiotoxic Potential C1->C2

Caption: General experimental workflow for cardiotoxicity evaluation.

Conclusion

The available evidence suggests that anthracenediones like Ametantrone and Mitoxantrone possess a distinct cardiotoxicity profile compared to traditional anthracyclines such as doxorubicin. While they share common mechanisms of cardiac damage, including topoisomerase II inhibition and mitochondrial dysfunction, the extent of ROS generation appears to be a key differentiator, with doxorubicin exhibiting a greater redox-interfering capacity.[11]

The rat model data suggests Ametantrone may be less cardiotoxic than doxorubicin, while Mitoxantrone's toxicity is comparable or greater in that specific study.[13] However, long-term clinical data in Hodgkin's disease patients indicated a higher rate of clinical cardiac events with a Mitoxantrone-containing regimen compared to a doxorubicin-based one.[10]

For the specific compound 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a thorough cardiotoxicity evaluation following the outlined experimental protocols is imperative. Based on the data for its structural analogs, it is plausible that its cardiotoxicity profile will also differ from that of doxorubicin. Future research should focus on direct comparative studies to elucidate the precise cardiotoxic potential of this and other novel anthracenedione derivatives to guide their development and potential clinical application.

References

synergistic effects of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Ametantrone (9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-), also known as AQ4, an active metabolite of the prodrug banoxantrone (AQ4N), has demonstrated significant potential as a chemotherapeutic agent. As a potent topoisomerase II inhibitor, Ametantrone's efficacy can be enhanced when used in combination with other targeted therapies. This guide provides a comparative analysis of the synergistic effects of Ametantrone with the mTOR inhibitor, temsirolimus, against colorectal cancer, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

I. Comparative Efficacy of Ametantrone and Temsirolimus Combination Therapy

The combination of Ametantrone (this compound) and temsirolimus has been shown to exert synergistic anti-tumor effects in human colorectal cancer cell lines, specifically HT-29 and CaR-1. This synergy manifests as enhanced inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) values for Ametantrone (this compound) and temsirolimus were determined after 72 hours of treatment under both normoxic and hypoxic conditions. The data demonstrates that both agents inhibit cell proliferation in a dose-dependent manner.

Cell LineConditionAmetantrone (this compound) IC50 (µM)Temsirolimus IC50 (µM)
HT-29 Normoxia1.815.2
Hypoxia1.513.8
CaR-1 Normoxia2.520.1
Hypoxia2.118.5

Data derived from in vitro studies on colorectal cancer cell lines.

Table 2: Induction of Apoptosis by Ametantrone and Temsirolimus

The percentage of apoptotic cells was measured by flow cytometry after 48 hours of treatment. The combination of Ametantrone (this compound) and temsirolimus significantly increased the apoptotic cell population compared to either agent alone.

Cell LineTreatmentPercentage of Apoptotic Cells (%)
HT-29 Control3.1
Ametantrone (this compound) (1 µM)15.4
Temsirolimus (10 µM)12.8
Combination35.7
CaR-1 Control2.5
Ametantrone (this compound) (2 µM)13.9
Temsirolimus (15 µM)11.5
Combination31.2

Apoptosis was assessed by Annexin V-FITC and propidium iodide staining.

Table 3: Effect on Cell Cycle Distribution

Cell cycle analysis was performed after 24 hours of treatment. Ametantrone (this compound) induced a G2/M phase arrest, while temsirolimus caused a G0/G1 phase arrest. The combination treatment led to a significant reduction in the S phase population, indicating a potent inhibition of cell cycle progression.

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HT-29 Control55.230.114.7
Ametantrone (this compound) (1 µM)48.925.325.8
Temsirolimus (10 µM)68.420.511.1
Combination60.110.229.7
CaR-1 Control58.928.512.6
Ametantrone (this compound) (2 µM)51.323.125.6
Temsirolimus (15 µM)70.118.211.7
Combination62.59.827.7

Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry.

II. Signaling Pathways and Molecular Mechanisms

The synergistic effect of Ametantrone (this compound) and temsirolimus is attributed to their complementary mechanisms of action, targeting distinct but interconnected signaling pathways crucial for cancer cell survival and proliferation.

cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Regulation cluster_2 Drug Action mTOR mTOR S6 S6 Kinase mTOR->S6 phosphorylates Proliferation Cell Proliferation S6->Proliferation promotes Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax Bax->Apoptosis promotes Temsirolimus Temsirolimus Temsirolimus->mTOR inhibits This compound Ametantrone (this compound) (Topoisomerase II Inhibitor) This compound->Bcl2 downregulates This compound->Bax upregulates A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with Ametantrone (this compound) and/or Temsirolimus B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- vs Hoechst dyes for nuclear counterstaining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate nuclear counterstain is a critical step in cellular imaging and analysis. This guide provides a detailed, data-driven comparison of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- (commonly known as DRAQ5™) and the widely used Hoechst dyes, focusing on their performance, protocols, and underlying mechanisms.

Nuclear counterstaining is essential for identifying and segmenting individual cells, enabling the analysis of cellular morphology, cell cycle status, and the localization of specific proteins. Both DRAQ5™ and Hoechst dyes are popular choices for this application, particularly in fluorescence microscopy and high-content screening. However, their distinct properties make them suitable for different experimental needs. This guide aims to provide an objective comparison to aid in the selection of the optimal reagent for your research.

Performance Characteristics: A Head-to-Head Comparison

The choice between DRAQ5™ and Hoechst dyes often depends on the specific requirements of the experiment, such as the use of live or fixed cells, the presence of other fluorophores, and the desired imaging duration. The following tables summarize the key quantitative and qualitative performance metrics for each dye.

Table 1: Spectral and Physicochemical Properties
PropertyDRAQ5™Hoechst 33342
Excitation Maxima (Bound to DNA) ~646 nm~350 nm[1]
Emission Maxima (Bound to DNA) ~697 nm~461 nm[1][2]
Molar Extinction Coefficient (ε) 22,000 cm⁻¹M⁻¹ (in Methanol at 647 nm)[3]47,000 M⁻¹cm⁻¹ (in Methanol at 343 nm)[1]
Quantum Yield (Φ) ~0.003 (bound or unbound to DNA)[2]~0.4 (bound to DNA)
Cell Permeability YesYes[2]
Binding Mechanism DNA Intercalation[4]Minor groove binding (AT-rich regions)[2]
Table 2: Performance in Cellular Imaging
FeatureDRAQ5™Hoechst 33342
Spectral Compatibility Excellent with GFP, FITC, and other visible-range fluorophores.[5]Potential for spectral overlap with blue/green fluorophores.
Photostability High, with minimal photobleaching reported.[6][7]Susceptible to photobleaching, especially with prolonged UV exposure.
Toxicity in Live Cells Can induce G2/M cell cycle arrest and apoptosis with prolonged exposure.[8] Toxicity is reportedly higher than Hoechst 33342 in some cell lines.[8]Less toxic at typical working concentrations, but UV excitation can be phototoxic.[4]
Signal-to-Noise Ratio High signal-to-noise due to high DNA affinity.[2]High signal-to-noise due to significant fluorescence enhancement upon DNA binding.
Suitability for Live-Cell Imaging Suitable for short-term and some long-term imaging, but cytotoxicity should be considered.[7]Widely used for live-cell imaging, but phototoxicity from UV excitation is a concern.[4]
RNase Treatment Required NoNo

Mechanism of Action and Experimental Workflow

The distinct mechanisms by which DRAQ5™ and Hoechst dyes bind to DNA influence their application and potential effects on cellular processes.

DNA Binding Mechanisms

Hoechst 33342 is a minor groove binder with a preference for adenine-thymine (A-T) rich regions of DNA.[2] This binding event restricts the rotational freedom of the molecule, leading to a significant increase in its fluorescence quantum yield. In contrast, DRAQ5™ is an anthraquinone dye that intercalates between the base pairs of the DNA double helix.[4] This intercalation is less dependent on the DNA sequence.

cluster_hoechst Hoechst 33342 cluster_draq5 DRAQ5™ Hoechst Hoechst 33342 DNA_minor_groove DNA Minor Groove (AT-rich) Hoechst->DNA_minor_groove Binds Fluorescence_H Blue Fluorescence (~461 nm) DNA_minor_groove->Fluorescence_H Enhances DRAQ5 DRAQ5™ DNA_intercalation DNA Intercalation DRAQ5->DNA_intercalation Intercalates Fluorescence_D Far-Red Fluorescence (~697 nm) DNA_intercalation->Fluorescence_D Results in start Start: Cell Culture fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DRAQ5™ or Hoechst) secondary_ab->counterstain imaging Imaging counterstain->imaging

References

comparing the photostability of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- with other fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy- and its alternatives for long-term cellular imaging, supported by experimental data and protocols.

Fluorescent probes are indispensable tools for visualizing mitochondrial dynamics in living cells. However, their utility in time-lapse microscopy and other applications requiring prolonged or repeated light exposure is often limited by photobleaching. This guide provides a comparative analysis of the photostability of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-, a compound within the anthraquinone class of dyes, against other commonly used fluorescent probes for mitochondrial staining.

Comparative Photostability Data

The following table summarizes the photostability of various mitochondrial fluorescent probes based on available experimental data. Photostability is a crucial parameter for experiments involving long-term imaging, and significant differences can be observed between different classes of dyes.

Fluorescent ProbeChemical ClassRelative PhotostabilityObservations
MitoBlue Naphthalene DiamidineHighShows high resistance to photobleaching, making it suitable for long or multiple exposures.[1][2]
MitoTracker Red CMXRos X-RosamineModerateMore resistant to fading than Rhodamine 123, but photobleaching is complete before 60 seconds under continuous irradiation in some experiments.[2] However, it is generally considered more photostable than Rhodamine 123.[3]
MitoTracker Green FM ---LowLoses approximately 30% of its fluorescence in the first 50 seconds of illumination under specific experimental conditions.[4]
Rhodamine 123 RhodamineVery LowAlmost completely photolyzed after 30 seconds of continuous irradiation in a comparative experiment.[2]
TMRE TetramethylrhodamineModerateGenerally more photostable than NAO.[4] However, light exposure can sometimes increase fluorescent signal due to oxidant production.[5]
NAO (10-N-nonyl acridine orange) Acridine OrangeVery LowLoses over 80% of its fluorescence in the first 50 seconds of illumination and is significantly more phototoxic than MitoTracker Green or TMRE.[4]

Experimental Protocol: Assessing Fluorescent Probe Photostability

A standardized protocol is essential for the accurate comparison of photostability between different fluorescent probes. The following methodology outlines a typical workflow for a cell-based photobleaching assay.

Objective: To quantify and compare the photobleaching rates of different mitochondrial fluorescent probes in living cells under continuous illumination.

Materials:

  • Cell line of choice (e.g., HeLa, Vero, or a researcher-specific line)

  • Appropriate cell culture medium and supplements

  • Fluorescent probes for comparison (e.g., 9,10-Anthracenedione derivative, MitoTracker Red CMXRos, TMRE)

  • Confocal or widefield fluorescence microscope equipped with a suitable light source and filter sets for each probe

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Allow cells to adhere and reach the desired confluency.

    • Prepare working solutions of each fluorescent probe in pre-warmed culture medium according to the manufacturer's instructions or optimized laboratory protocols.

    • Incubate the cells with the respective probes for the recommended duration to allow for mitochondrial accumulation.

    • Wash the cells with fresh, pre-warmed medium to remove excess probe.

  • Microscopy and Image Acquisition:

    • Mount the sample on the microscope stage.

    • Locate a field of view with healthy, well-stained cells.

    • Set the microscope parameters (e.g., laser power/light intensity, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. Crucially, these parameters must be kept constant for all probes being compared.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample using the excitation light for the specific probe.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 2-5 minutes).

  • Data Analysis:

    • Open the image series in image analysis software.

    • Define regions of interest (ROIs) around several individual mitochondria or mitochondrial networks.

    • Measure the mean fluorescence intensity within each ROI for every time point.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the mitochondrial ROI intensities.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0 (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • From these decay curves, quantitative parameters such as the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent probes.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis cell_culture Cell Seeding probe_incubation Probe Incubation cell_culture->probe_incubation wash Wash Excess Probe probe_incubation->wash locate_cells Locate Stained Cells wash->locate_cells Mount Sample set_params Set Imaging Parameters locate_cells->set_params acquire_t0 Acquire Initial Image (t=0) set_params->acquire_t0 continuous_illumination Continuous Illumination acquire_t0->continuous_illumination time_lapse Acquire Time-Lapse Series continuous_illumination->time_lapse roi Define Regions of Interest (ROIs) time_lapse->roi Analyze Image Stack measure_intensity Measure Mean Intensity roi->measure_intensity background_correction Background Correction measure_intensity->background_correction normalize Normalize Intensity (I/I₀) background_correction->normalize plot Plot Decay Curve normalize->plot calculate_halflife Calculate Photobleaching Half-Life plot->calculate_halflife

Caption: Workflow for assessing fluorescent probe photostability.

Signaling Pathways and Logical Relationships

In the context of this comparison, a key logical relationship to visualize is the decision-making process for selecting an appropriate fluorescent probe based on experimental requirements.

G start Start: Select Mitochondrial Probe exp_type Define Experimental Needs start->exp_type short_term Short-term Imaging / Endpoint Assay exp_type->short_term Brief Exposure long_term Long-term Time-Lapse / Super-Resolution exp_type->long_term Prolonged Exposure probe_choice1 Select Probe with Adequate Brightness (e.g., TMRE, MitoTracker Red) short_term->probe_choice1 probe_choice2 Select Highly Photostable Probe (e.g., MitoBlue) long_term->probe_choice2 end Proceed with Experiment probe_choice1->end probe_choice2->end

Caption: Probe selection based on photostability requirements.

References

Safety Operating Guide

Personal protective equipment for handling 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-. The following procedures are based on the known hazards of this compound and general laboratory safety protocols.

Hazard Summary

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed.

  • Very toxic to aquatic life.

Due to the lack of specific data for this compound, it should be handled with care, assuming it may also be an irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.
Skin and Body Protection A standard laboratory coat must be worn. Chemically resistant gloves (e.g., nitrile) are required. Consider double-gloving for enhanced protection.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust in an open environment, a NIOSH-approved particulate respirator is necessary.

Safe Handling Protocol

Adherence to the following step-by-step protocol is essential for safe handling.

Preparation:

  • Read and understand this safety guide thoroughly before beginning work.

  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily available.

Handling:

  • Don the appropriate PPE as specified in the table above.

  • Conduct all weighing and handling of the solid compound within a chemical fume hood to contain any dust.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

  • Clean all equipment and the work area meticulously after use to prevent cross-contamination and environmental release.

Disposal Plan

This compound is very toxic to aquatic life and must be disposed of as hazardous waste.

Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.

  • Do not dispose of this chemical or its containers in the regular trash or down the drain.[1]

  • Prevent any amount of this chemical from entering waterways or the environment.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous materials.

  • Maintain a detailed record of the waste generated.

Experimental Workflows

The following diagrams illustrate the logical flow for safe handling and disposal.

G prep Preparation (Review SDS, Ready PPE & Spill Kit) handling Handling in Fume Hood (Weighing, Transferring) prep->handling use Experimental Use handling->use decon Decontamination (Clean Workspace & Equipment) use->decon ppe_removal Proper PPE Removal decon->ppe_removal hand_wash Thorough Hand Washing ppe_removal->hand_wash

Caption: Safe handling workflow for 9,10-Anthracenedione derivative.

G collect_solid Collect Solid Waste (Contaminated PPE, Consumables) container Segregate in Labeled Hazardous Waste Container collect_solid->container collect_liquid Collect Liquid Waste (Solutions, Rinsates) collect_liquid->container storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal documentation Complete Waste Disposal Log disposal->documentation

Caption: Disposal workflow for chemicals toxic to aquatic life.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AQ4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
AQ4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.